Product packaging for Bomedemstat(Cat. No.:CAS No. 1990504-34-1)

Bomedemstat

Cat. No.: B606314
CAS No.: 1990504-34-1
M. Wt: 519.6 g/mol
InChI Key: KQKBMHGOHXOHTD-KKUQBAQOSA-N
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Description

IMG-7289 is under investigation in clinical trial NCT03136185 (IMG-7289 in Patients With Myelofibrosis).
Bomedemstat is an orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), with potential antineoplastic activity. Upon administration, this compound binds to and inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the di- and mono-methylated forms of lysine at position 4 of histone H3 (H3K4) to mono- and unmethylated H3K4. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor suppressor genes. In addition, LSD1 demethylates mono- or di-methylated H3K9 which increases gene expression of tumor promoting genes;  thus, inhibition of LSD1 also promotes H3K9 methylation and decreases transcription of these genes. Altogether, this may lead to an inhibition of cell growth in LSD1-overexpressing tumor cells. LSD1, an enzyme belonging to the flavin adenine dinucleotide (FAD)-dependent amine oxidase family is overexpressed in certain tumor cells and plays a key role in the regulation of gene expression, tumor cell growth and survival.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34FN7O2 B606314 Bomedemstat CAS No. 1990504-34-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FN7O2/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37)/t24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKBMHGOHXOHTD-KKUQBAQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1990504-34-1
Record name Bomedemstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1990504341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMG-7289
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bomedemstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BOMEDEMSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2T4ALDEAT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Bomedemstat in Megakarocyte Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomedemstat (formerly IMG-7289) is an investigational, orally available, small molecule inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in regulating the proliferation and differentiation of hematopoietic stem cells.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in megakaryocyte differentiation and its therapeutic implications in myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF).

Core Mechanism of Action: LSD1 Inhibition

LSD1 is a key epigenetic regulator that removes methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9), leading to the repression or activation of gene transcription. In the context of hematopoiesis, LSD1 is crucial for the self-renewal of malignant myeloid cells and plays a pivotal role in the differentiation of myeloid progenitors.[4]

This compound irreversibly inhibits LSD1, leading to a cascade of effects that ultimately promote the maturation of megakaryocytes, the precursors to platelets.[5][6] By blocking LSD1, this compound allows for the expression of genes that drive megakaryocyte differentiation, a process that is often dysregulated in MPNs.[6] This targeted epigenetic modulation represents a novel therapeutic approach for managing MPNs, which are characterized by the overproduction of one or more types of blood cells.[6][7]

This compound's Impact on Megakaryocyte Differentiation Signaling Pathways

The differentiation of hematopoietic stem cells into mature megakaryocytes is a complex process governed by a network of transcription factors and signaling pathways. The LSD1-GFI1b axis is a critical regulatory node in this process.

The LSD1-GFI1b Signaling Pathway

Growth Factor Independence 1B (GFI1B) is a transcriptional repressor that is essential for normal megakaryopoiesis and erythropoiesis.[7][8] GFI1B recruits LSD1 to specific gene promoters, where the complex acts to repress genes that would otherwise push progenitor cells towards other myeloid lineages.[9] This targeted gene repression is crucial for committing hematopoietic progenitors to the megakaryocytic fate.

This compound's inhibition of LSD1 disrupts the repressive function of the GFI1B-LSD1 complex.[9][10] This disruption leads to the expression of genes that promote megakaryocyte maturation and platelet production.

LSD1_GFI1b_Pathway cluster_progenitor Hematopoietic Progenitor Cell cluster_megakaryopoiesis Megakaryocyte Lineage Commitment cluster_this compound This compound Intervention HSC Hematopoietic Stem Cell Progenitor Myeloid Progenitor HSC->Progenitor GFI1b GFI1b Progenitor->GFI1b LSD1 LSD1 Progenitor->LSD1 Repression Repression of Myeloid Genes GFI1b->Repression recruits LSD1->Repression demethylates Commitment Megakaryocyte Commitment Repression->Commitment Differentiation Megakaryocyte Differentiation This compound This compound This compound->LSD1 inhibits Inhibition Inhibition Inhibition->Differentiation InVitro_Differentiation_Workflow Start Start: Umbilical Cord Blood Isolation Isolate Mononuclear Cells (Density Gradient Centrifugation) Start->Isolation Enrichment Enrich for CD34+ Cells (MACS) Isolation->Enrichment Culture Culture CD34+ Cells with TPO Enrichment->Culture Assessment Assess Megakaryocyte Differentiation Culture->Assessment FlowCytometry Flow Cytometry (CD41, CD42b) Assessment->FlowCytometry Morphology Morphological Analysis (Cytospin & Staining) Assessment->Morphology

References

Bomedemstat: An In-depth Technical Guide to its Epigenetic Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomedemstat (formerly IMG-7289, now MK-3543) is an orally available, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, this compound alters the epigenetic landscape, leading to changes in gene transcription that can impact the proliferation and differentiation of hematopoietic cells. This technical guide provides a comprehensive overview of the epigenetic modifications induced by this compound, with a focus on its mechanism of action, preclinical and clinical data, and the experimental protocols used to elucidate its effects.

Mechanism of Action: Targeting the Epigenetic Machinery

This compound's primary mechanism of action is the irreversible inhibition of LSD1. LSD1 is a key epigenetic regulator that removes methyl groups from mono- and di-methylated H3K4 (H3K4me1 and H3K4me2), histone marks generally associated with active gene transcription.[1][2] By blocking this demethylation, this compound effectively increases the levels of H3K4me1 and H3K4me2 at specific gene loci, thereby altering gene expression.[1][2] This targeted epigenetic modulation is central to its therapeutic potential in myeloproliferative neoplasms (MPNs), where the dysregulation of hematopoietic stem and progenitor cell proliferation and differentiation is a key pathological feature.[1][2][4]

The inhibition of LSD1 by this compound has been shown to be highly specific. Preclinical studies have demonstrated that this compound has a greater than 2,500-fold specificity for LSD1 over the structurally related monoamine oxidases A and B (MAO-A and MAO-B).[1] This high specificity minimizes off-target effects, a desirable characteristic for any therapeutic agent. The IC50 of this compound for LSD1 has been determined to be in the low nanomolar range, highlighting its potency as an inhibitor.[1]

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Bomedemstat_Mechanism_of_Action cluster_nucleus Cell Nucleus This compound This compound LSD1 LSD1 (Lysine-Specific Demethylase 1) This compound->LSD1 Inhibits H3K4me1_2 H3K4me1/me2 (Active Chromatin Mark) LSD1->H3K4me1_2 Demethylates Gene_Expression Altered Gene Expression H3K4me1_2->Gene_Expression Hematopoietic_Differentiation Modulation of Hematopoietic Differentiation and Proliferation Gene_Expression->Hematopoietic_Differentiation

Caption: this compound's mechanism of action in the cell nucleus.

Preclinical and Clinical Efficacy: Quantitative Data

This compound has demonstrated significant preclinical and clinical activity in models of and patients with myeloproliferative neoplasms, particularly essential thrombocythemia (ET) and myelofibrosis (MF). The following tables summarize the key quantitative data from these studies.

Table 1: Preclinical Activity of this compound
ParameterValueCell/Animal ModelReference
LSD1 IC50 9.7 ± 4.0 nMEnzyme Assay[1]
Specificity (vs. MAO-A/B) >2500-foldEnzyme Assay[1]
In vivo Tumor Accumulation (15 mg/kg dose) 3.76 ± 0.43 µMMouse Xenograft[1]
Effect on Platelet Counts Dose-dependent reductionC57BL/6 mice[1]
Table 2: Clinical Efficacy of this compound in Essential Thrombocythemia (Phase 2b Study, NCT04254978)
EndpointResultPatient PopulationReference
Platelet Count ≤400 x 10⁹/L 91% (31/34) of patients treated ≥12 weeksET patients resistant/intolerant to at least one standard treatment[4]
Durable Platelet Response (>24 weeks) 83% (20/24) of patientsET patients resistant/intolerant to at least one standard treatment[4]
WBC Count <10 x 10⁹/L (in patients with baseline ≥10) 89% (8/9) of patientsET patients resistant/intolerant to at least one standard treatment[4]
Symptom Improvement (TSS reduction in patients with baseline ≥10) 69% (11/16) at Week 12ET patients resistant/intolerant to at least one standard treatment[4]
Reduction in Driver Mutation Allele Frequency (JAK2 & CALR) 87% of patients at Week 24 (mean reduction of 29%)ET patients resistant/intolerant to at least one standard treatment[4]
Table 3: Clinical Efficacy of this compound in Myelofibrosis (Phase 2 Study, NCT03136185)
EndpointResultPatient PopulationReference
Spleen Volume Reduction (SVR) ≥20% at 24 weeks 28% of evaluable patientsAdvanced MF patients[5]
Total Symptom Score (TSS) Reduction ≥50% at 24 weeks (in patients with baseline ≥20) 24% (6/25) of patientsAdvanced MF patients[5]
Improvement in Bone Marrow Fibrosis by 1 grade 31% of evaluable patientsAdvanced MF patients[5]
Stable or Improved Hemoglobin 90% of transfusion-independent patientsAdvanced MF patients[5]
Reduction in Mutant Allele Frequency (JAK2 and ASXL1) 48% of patients (mean reduction of 39%)Advanced MF patients[5]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific, detailed protocols for this compound studies are not fully available in the public domain, this section outlines the general methodologies for the key assays used to evaluate its effects.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Methylation Analysis

ChIP-seq is a powerful technique to identify the genome-wide localization of specific histone modifications.

Objective: To map the genomic regions with altered H3K4me1 and H3K4me2 levels following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Hematopoietic stem and progenitor cells are cultured and treated with this compound or a vehicle control for a specified duration.

  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Specific antibodies against H3K4me1 or H3K4me2 are used to immunoprecipitate the chromatin fragments containing these modifications.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

  • Data Analysis: Sequencing reads are aligned to a reference genome, and peaks are called to identify regions enriched for the histone modification. Differential peak analysis between this compound-treated and control samples reveals changes in the epigenetic landscape.

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ChIP_seq_Workflow start Cell Treatment (this compound vs. Vehicle) crosslink Formaldehyde Cross-linking start->crosslink shear Chromatin Shearing (Sonication/Enzymatic) crosslink->shear ip Immunoprecipitation (Anti-H3K4me1/2) shear->ip purify DNA Purification ip->purify library Sequencing Library Preparation purify->library sequence High-Throughput Sequencing library->sequence analysis Data Analysis (Peak Calling, Differential Analysis) sequence->analysis end Genome-wide Histone Modification Maps analysis->end

Caption: A generalized workflow for ChIP-seq analysis.

RNA Sequencing (RNA-seq) for Gene Expression Profiling

RNA-seq is used to quantify the abundance of RNA transcripts in a sample, providing a comprehensive view of the transcriptome.

Objective: To identify genes that are differentially expressed in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: Similar to ChIP-seq, cells are treated with this compound or a vehicle control.

  • RNA Extraction: Total RNA is extracted from the cells.

  • Library Preparation: mRNA is typically enriched and then fragmented. The RNA fragments are reverse-transcribed into cDNA, and sequencing adapters are ligated.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are aligned to a reference genome or transcriptome. Gene expression levels are quantified (e.g., as transcripts per million - TPM), and differential expression analysis is performed to identify genes with statistically significant changes in expression between treated and control samples.

Quantitative Mass Spectrometry for Histone Modification Analysis

Mass spectrometry provides a highly sensitive and quantitative method to measure the relative abundance of different histone modifications.

Objective: To quantify the global changes in H3K4 methylation states after this compound treatment.

Methodology:

  • Histone Extraction: Histones are extracted from the nuclei of treated and control cells.

  • Histone Derivatization and Digestion: Histones are often chemically derivatized (e.g., propionylation) to block unmodified lysines and then digested into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: The abundance of peptides with specific modifications (e.g., H3K4me1, H3K4me2) is quantified by measuring the area under the curve of their corresponding peaks in the chromatogram. The relative abundance of each modification is then compared between treated and control samples.

Myeloproliferative Neoplasm Symptom Assessment Form Total Symptom Score (MPN-SAF TSS)

The MPN-SAF TSS is a patient-reported outcome measure used to assess the severity of symptoms in patients with MPNs.

Objective: To quantify the change in symptom burden in patients treated with this compound.

Methodology:

  • Questionnaire Administration: Patients complete a standardized questionnaire rating the severity of 10 key symptoms (fatigue, concentration problems, early satiety, inactivity, night sweats, itching, bone pain, abdominal discomfort, weight loss, and fevers) on a scale from 0 (absent) to 10 (worst imaginable).

  • Score Calculation: The scores for each of the 10 items are summed to generate the Total Symptom Score, ranging from 0 to 100.

  • Assessment: The TSS is assessed at baseline and at various time points during treatment to evaluate the impact of the therapy on the patient's quality of life.

Bone Marrow Fibrosis Grading

Bone marrow fibrosis is a key pathological feature of myelofibrosis.

Objective: To assess the change in bone marrow fibrosis in patients treated with this compound.

Methodology:

  • Bone Marrow Biopsy: A bone marrow biopsy is obtained from the patient at baseline and after a specified treatment period.

  • Histological Staining: The biopsy sample is fixed, sectioned, and stained, typically with a reticulin stain, to visualize the reticulin fibers in the bone marrow.

  • Grading: A pathologist examines the stained sections under a microscope and grades the degree of fibrosis according to a standardized system, such as the European Consensus on Grading of Myelofibrosis (0 to 3 scale).

  • Quantitative Analysis (Emerging): Automated image analysis software is being developed to provide a more objective and quantitative assessment of fibrosis by measuring the area and density of reticulin fibers.

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Clinical_Assessment_Workflow cluster_patient Patient cluster_assessments Clinical Assessments cluster_analysis Analysis cluster_outcomes Outcomes Patient Patient with MPN Bomedemstat_Treatment This compound Treatment Patient->Bomedemstat_Treatment MPN_SAF MPN-SAF TSS Questionnaire Bomedemstat_Treatment->MPN_SAF BM_Biopsy Bone Marrow Biopsy Bomedemstat_Treatment->BM_Biopsy TSS_Analysis TSS Calculation and Change from Baseline MPN_SAF->TSS_Analysis Fibrosis_Grading Histological Staining and Fibrosis Grading BM_Biopsy->Fibrosis_Grading Symptom_Burden Change in Symptom Burden TSS_Analysis->Symptom_Burden Fibrosis_Status Change in Fibrosis Status Fibrosis_Grading->Fibrosis_Status

Caption: Workflow for clinical assessment of this compound's efficacy.

Signaling Pathways and Logical Relationships

The inhibition of LSD1 by this compound initiates a cascade of events that ultimately impacts the pathobiology of myeloproliferative neoplasms. The following diagram illustrates the logical relationships from drug administration to clinical outcomes.

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Bomedemstat_Pathway_to_Outcome cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_clinical Clinical Level This compound This compound Administration LSD1_Inhibition LSD1 Inhibition This compound->LSD1_Inhibition Histone_Methylation Increased H3K4me1/2 LSD1_Inhibition->Histone_Methylation Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Cellular_Response Reduced Proliferation & Altered Differentiation of MPN Progenitors Gene_Expression->Cellular_Response Hematologic_Response Normalization of Blood Counts Cellular_Response->Hematologic_Response Symptom_Response Reduction in Symptom Burden (TSS) Cellular_Response->Symptom_Response Disease_Modification Improvement in Bone Marrow Fibrosis Cellular_Response->Disease_Modification

Caption: Logical flow from this compound administration to clinical outcomes.

Conclusion

This compound is a potent and specific inhibitor of LSD1 that modulates the epigenetic landscape in hematopoietic cells. By increasing histone H3K4 methylation, it alters gene expression programs involved in the proliferation and differentiation of myeloproliferative neoplasm progenitors. This mechanism of action translates into meaningful clinical benefits for patients with essential thrombocythemia and myelofibrosis, including normalization of blood counts, reduction in symptom burden, and improvement in bone marrow fibrosis. While the overarching mechanism is well-understood, further research is needed to fully elucidate the specific downstream gene targets and pathways that are most critical to its therapeutic effects. The continued investigation of this compound holds promise for advancing the treatment of myeloproliferative neoplasms and other hematological malignancies.

References

Methodological & Application

Application Notes and Protocols: Bomedemstat In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomedemstat (formerly IMG-7289) is an investigational, orally bioavailable, and irreversible small molecule inhibitor of lysine-specific demethylase 1 (LSD1).[1][2] LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in cellular proliferation and differentiation by regulating gene expression through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2).[3] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, particularly myeloproliferative neoplasms (MPNs) and small cell lung cancer (SCLC).[3] this compound's mechanism of action involves the inhibition of LSD1, leading to an increase in H3K4 methylation, which in turn alters gene expression to suppress tumor cell growth and induce apoptosis.[1][2] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound in vitro using a common cell viability assay.

Signaling Pathway of this compound's Action

This compound exerts its anti-proliferative effects by targeting the epigenetic regulator LSD1. The simplified signaling pathway is as follows: this compound irreversibly binds to and inhibits LSD1. This inhibition prevents the demethylation of H3K4me1/2, leading to an accumulation of these histone marks. The altered histone methylation landscape results in changes in the expression of genes that regulate cell cycle progression and apoptosis, ultimately leading to a decrease in cancer cell proliferation.

Bomedemstat_Signaling_Pathway This compound This compound LSD1 LSD1 This compound->LSD1 H3K4me1_2_demethylation H3K4me1/2 Demethylation LSD1->H3K4me1_2_demethylation Gene_Expression Altered Gene Expression H3K4me1_2_demethylation->Gene_Expression Cell_Proliferation Decreased Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: this compound's mechanism of action.

Experimental Workflow for Cell Proliferation Assay

The following diagram outlines the general workflow for determining the effect of this compound on the proliferation of cancer cell lines in vitro.

Cell_Proliferation_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 72-96 hours treatment->incubation2 add_reagent Add cell proliferation reagent (e.g., WST-1) incubation2->add_reagent incubation3 Incubate for 1-4 hours add_reagent->incubation3 measure Measure absorbance or luminescence incubation3->measure analysis Data analysis and IC50 determination measure->analysis end End analysis->end

Caption: In vitro cell proliferation assay workflow.

Detailed Protocol: this compound In Vitro Cell Proliferation Assay using WST-1

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines using a WST-1 colorimetric assay.

Materials:

  • Cancer cell lines (e.g., HEL, K562 for hematopoietic malignancies; NCI-H69, NCI-H82 for SCLC)

  • This compound (IMG-7289)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • 96-well flat-bottom cell culture plates, sterile

  • WST-1 cell proliferation reagent

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Culture: Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2 in complete culture medium. Subculture cells as needed to maintain exponential growth.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

  • Cell Seeding: a. Harvest cells and perform a cell count to determine cell viability and concentration. b. Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period. A typical range is 2,000-10,000 cells per well. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (DMSO) and blank (medium only).

  • Cell Treatment: a. Allow the cells to adhere and stabilize for 24 hours in the incubator. b. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM. c. Add 100 µL of the this compound dilutions to the respective wells. For the vehicle control wells, add medium containing the same final concentration of DMSO as the highest this compound concentration. d. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.

  • WST-1 Assay: a. After the incubation period, add 10 µL of WST-1 reagent to each well. b. Incubate the plate for an additional 1-4 hours at 37°C. The incubation time with WST-1 should be optimized for each cell line. c. Gently shake the plate for 1 minute to ensure a homogenous mixture.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. Use 650 nm as a reference wavelength if desired.

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other wells. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative Data: In Vitro Anti-proliferative Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cell LineCancer TypeAssay DurationIC50 (nM)
MOLM-13Acute Myeloid Leukemia (AML)96 hours8.9
MV-4-11Acute Myeloid Leukemia (AML)96 hours11.2
NCI-H526Small Cell Lung Cancer (SCLC)96 hours7.5
NCI-H146Small Cell Lung Cancer (SCLC)96 hours12.4

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions.

This application note provides a comprehensive guide for assessing the in vitro anti-proliferative effects of this compound. The detailed protocol for the WST-1 assay, along with the provided signaling pathway and experimental workflow diagrams, offers a robust framework for researchers to evaluate the efficacy of this compound in relevant cancer cell lines. The quantitative data presented underscores the potent anti-proliferative activity of this compound, particularly in hematological malignancies and small cell lung cancer. This information is valuable for professionals engaged in the preclinical development and characterization of novel epigenetic therapies.

References

Application Note: Quantifying Bomedemstat-Induced Apoptosis using Annexin V/PI Staining and Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bomedemstat (MK-3543, IMG-7289) is an investigational, orally available small molecule that irreversibly inhibits Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is an epigenetic enzyme crucial for regulating gene expression by demethylating histones, particularly H3K4me1 and H3K4me2.[2] In various hematologic malignancies, such as myeloproliferative neoplasms (MPNs), LSD1 is overexpressed and plays a key role in the self-renewal of malignant stem cells and progenitor cell differentiation.[3][4]

By inhibiting LSD1, this compound alters gene expression patterns that drive the proliferation of malignant cells.[5] This inhibition leads to the reactivation of tumor suppressor genes and pathways that promote programmed cell death, or apoptosis.[5][6] Specifically, this compound's mechanism can involve increasing levels of the tumor suppressor protein p53 and reducing anti-apoptotic factors.[6] Therefore, accurately quantifying apoptosis is a critical step in evaluating the efficacy of this compound in preclinical models.

This application note provides a detailed protocol for using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to measure apoptosis in cancer cell lines treated with this compound.

Principle of the Assay

Flow cytometry with Annexin V/PI dual staining is a standard method for identifying and quantifying apoptotic cells. The assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.[7]

  • Annexin V: This is a calcium-dependent protein with a high affinity for phosphatidylserine (PS).[8] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[9][10]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus red.

This dual-staining approach allows for the differentiation of cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (often considered an artifact or primary necrosis).

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents

  • This compound (and appropriate vehicle, e.g., DMSO)

  • Target cancer cell line (e.g., AML, SCLC, or MPN-derived cell lines)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • FITC Annexin V Apoptosis Detection Kit with PI (or similar kit containing Annexin V, PI, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • 5 mL polystyrene tubes (FACS tubes)

Procedure

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Replace the medium with the this compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cells from each well into separate centrifuge tubes.

    • Adherent cells: Collect the culture supernatant (which contains floating apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with their corresponding supernatant.

    • Centrifuge the cell suspensions at approximately 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS to remove any residual medium. For each wash, resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 500 x g for 5 minutes.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock solution with deionized water.[11]

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a fresh 5 mL FACS tube.[12]

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[12]

    • Add 5 µL of Propidium Iodide (PI) staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) to ensure accuracy.[12]

    • Set up the flow cytometer using unstained, Annexin V-only, and PI-only stained cells as controls to establish compensation and set quadrant gates correctly.

    • Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

Data Presentation and Interpretation

The data from the flow cytometer can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants (Q1, Q2, Q3, Q4) representing different cell populations.

  • Lower-Left (Q3: Annexin V- / PI-): Viable cells

  • Lower-Right (Q4: Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Q1: Annexin V- / PI+): Necrotic cells

The percentage of cells in each quadrant should be recorded for each treatment condition. This quantitative data can be summarized in a table for clear comparison.

Table 1: Effect of this compound on Apoptosis Induction in [Cell Line Name] after 48h

This compound Conc. (µM)% Viable Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic/Necrotic Cells (Q2)Total Apoptotic Cells (%) (Q2 + Q4)
0 (Vehicle)95.2 ± 2.12.5 ± 0.51.8 ± 0.34.3
0.188.7 ± 3.46.8 ± 1.13.5 ± 0.610.3
1.065.4 ± 4.522.1 ± 2.911.3 ± 1.833.4
10.030.1 ± 5.245.8 ± 4.122.5 ± 3.368.3

Note: Data shown are hypothetical examples and should be replaced with actual experimental results. Values are represented as Mean ± SD for n=3 replicates.

Visualizations

This compound's Mechanism of Action

Bomedemstat_MoA cluster_epigenetics Epigenetic Regulation cluster_cellular_response Cellular Response This compound This compound LSD1 LSD1 Enzyme This compound->LSD1 Inhibits Gene_Activation Reactivation of Tumor Suppressor Genes (e.g., p53 pathway) This compound->Gene_Activation Leads to Histones Histone H3 (H3K4me2) LSD1->Histones Demethylates Gene_Repression Pro-Apoptotic Gene Repression Histones->Gene_Repression Apoptosis Apoptosis Gene_Activation->Apoptosis

Caption: this compound inhibits LSD1, leading to the reactivation of pro-apoptotic genes and inducing apoptosis.

Experimental Workflow for Annexin V/PI Staining

Caption: Workflow for assessing this compound-induced apoptosis via Annexin V/PI flow cytometry.

References

Establishing a Bomedemstat-Resistant Cell Line Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bomedemstat (IMG-7289) is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers, particularly myeloproliferative neoplasms (MPNs).[1][2][3] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. This document provides detailed application notes and protocols for establishing and characterizing a this compound-resistant cell line model. Such a model is an invaluable tool for investigating the molecular mechanisms of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome resistance.

Introduction

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), epigenetic marks generally associated with transcriptional repression.[1] this compound irreversibly inhibits LSD1, leading to the reactivation of genes that promote differentiation and apoptosis of malignant cells.[3] While showing promise in clinical trials for MPNs, the potential for acquired resistance remains a concern.[4][5][6] Understanding the mechanisms by which cancer cells evade this compound's therapeutic effects is crucial for the development of more durable treatment strategies.

This protocol outlines a systematic approach to generate a this compound-resistant cell line in vitro using a dose-escalation method.[1][2][7] Subsequent characterization of the resistant phenotype will enable researchers to explore the underlying molecular alterations.

Data Presentation

Table 1: Expected Quantitative Data from Characterization of this compound-Resistant Cell Line

ParameterParental Cell Line (Expected)This compound-Resistant Cell Line (Expected)
This compound IC50 (nM) 10 - 100> 1000
LSD1 Expression (Relative to loading control) 1.01.0 - 1.5
H3K4me2 Levels (Relative to total H3) BasalIncreased
Expression of Mesenchymal Markers (e.g., Vimentin, N-Cadherin) LowHigh
Expression of Epithelial Markers (e.g., E-Cadherin) HighLow
TEAD4 Expression (Relative to loading control) LowHigh
Cell Proliferation Rate (Doubling Time, hours) 24 - 3624 - 48
Apoptosis Rate (Annexin V positive cells, %) Dose-dependent increase with this compoundReduced sensitivity to this compound-induced apoptosis

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line

Objective: To generate a cancer cell line with acquired resistance to this compound using a continuous, dose-escalation method.

Materials:

  • Parental cancer cell line (e.g., a human myeloid leukemia cell line like MV-4-11 or a small cell lung cancer line like NCI-H69)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (IMG-7289)

  • Dimethyl sulfoxide (DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Determine the initial IC50 of this compound: a. Seed the parental cells in 96-well plates at an appropriate density. b. The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. c. Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).

  • Initiate the Dose-Escalation: a. Culture the parental cells in a medium containing this compound at a starting concentration of approximately IC20 (the concentration that inhibits 20% of cell growth). b. Maintain the cells in this drug-containing medium, changing the medium every 2-3 days. c. Monitor cell viability and morphology regularly. Initially, a significant proportion of cells may die.

  • Gradual Increase in this compound Concentration: a. Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-3 passages), increase the this compound concentration by approximately 1.5 to 2-fold. b. Continue this stepwise increase in drug concentration, allowing the cells to recover and resume proliferation at each new concentration. This process can take several months.[3]

  • Isolation of the Resistant Population: a. Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), the population is considered resistant. b. To ensure a homogenous resistant cell line, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Confirmation of Resistance: a. Determine the IC50 of this compound in the newly established resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.

Protocol 2: Characterization of the this compound-Resistant Phenotype

Objective: To investigate the molecular and phenotypic changes in the this compound-resistant cell line.

Materials:

  • Parental and this compound-resistant cell lines

  • Reagents for Western blotting (antibodies against LSD1, H3K4me2, Vimentin, E-Cadherin, TEAD4, and loading controls)

  • Reagents for quantitative PCR (qPCR) (primers for genes of interest)

  • Reagents for cell proliferation, apoptosis, and migration/invasion assays

Procedures:

  • Western Blot Analysis: a. Lyse parental and resistant cells and quantify protein concentration. b. Perform SDS-PAGE and transfer proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against LSD1, H3K4me2, mesenchymal and epithelial markers, and TEAD4. d. Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Quantitative PCR (qPCR): a. Isolate total RNA from parental and resistant cells and synthesize cDNA. b. Perform qPCR using primers for genes associated with potential resistance pathways (e.g., TEAD4, mesenchymal-related genes).

  • Functional Assays: a. Cell Proliferation Assay: Compare the growth rates of parental and resistant cells in the presence and absence of this compound. b. Apoptosis Assay: Treat both cell lines with this compound and measure apoptosis using methods like Annexin V/PI staining followed by flow cytometry. c. Migration and Invasion Assays: Use Transwell assays to assess changes in the migratory and invasive potential of the resistant cells.

Visualizations

This compound Mechanism of Action and Downstream Signaling

Bomedemstat_Signaling cluster_epigenetic Epigenetic Regulation cluster_pathways Downstream Signaling Pathways This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 irreversible inhibition H3K4me2 H3K4me2 LSD1->H3K4me2 demethylation Notch Notch Pathway LSD1->Notch PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway LSD1->PI3K_Akt_mTOR Wnt_beta_catenin Wnt/β-catenin Pathway LSD1->Wnt_beta_catenin Transcription_Repression Transcriptional Repression H3K4me2->Transcription_Repression Cell_Progrowth Cell Proliferation, Survival, Differentiation Notch->Cell_Progrowth PI3K_Akt_mTOR->Cell_Progrowth Wnt_beta_catenin->Cell_Progrowth

Caption: this compound irreversibly inhibits LSD1, impacting downstream signaling pathways.

Experimental Workflow for Establishing a this compound-Resistant Cell Line

Experimental_Workflow start Start with Parental Cell Line ic50 Determine this compound IC50 start->ic50 dose_escalation Culture with increasing concentrations of this compound ic50->dose_escalation recovery Allow cell population to recover and proliferate dose_escalation->recovery Stepwise increase recovery->dose_escalation Repeat cloning Isolate single-cell clones recovery->cloning After multiple rounds characterization Characterize Resistant Phenotype (IC50, Western Blot, qPCR, Functional Assays) cloning->characterization end This compound-Resistant Cell Line Model characterization->end

Caption: Workflow for generating and characterizing a this compound-resistant cell line.

Hypothesized Resistance Mechanisms to this compound

Resistance_Mechanisms cluster_cell Cancer Cell This compound This compound Treatment LSD1 LSD1 This compound->LSD1 inhibition Epigenetic_Reprogramming Epigenetic Reprogramming LSD1->Epigenetic_Reprogramming TEAD4 Upregulation of TEAD4 Epigenetic_Reprogramming->TEAD4 EMT Epithelial-to-Mesenchymal Transition (EMT) Epigenetic_Reprogramming->EMT Resistance This compound Resistance TEAD4->Resistance EMT->Resistance Drug_Efflux Increased Drug Efflux (e.g., ABC transporters) Drug_Efflux->Resistance Altered_Pathways Activation of Bypass Signaling Pathways Altered_Pathways->Resistance

References

Application Notes and Protocols for CellTiter-Glo® Luminescent Cell Viability Assay with Bomedemstat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomedemstat is an investigational, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the proliferation and survival of various cancer cells.[1][2] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for quantifying cell viability based on the measurement of ATP, an indicator of metabolically active cells.[3][4][5] This document provides detailed application notes and protocols for utilizing the CellTiter-Glo® assay to assess the cytotoxic effects of this compound on cancer cells.

Principle of the Method

The CellTiter-Glo® Assay utilizes a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. In healthy, metabolically active cells, ATP is abundant. Upon cell lysis, ATP is released and acts as a substrate for the luciferase enzyme, producing a "glow-type" luminescence. The intensity of this signal directly correlates with the number of viable cells in culture.[3][4][5][6]

This compound, by inhibiting LSD1, can induce apoptosis or cell cycle arrest in cancer cells, leading to a decrease in metabolic activity and a subsequent reduction in intracellular ATP levels. This reduction in ATP results in a diminished luminescent signal in the CellTiter-Glo® assay, providing a quantitative measure of this compound's cytotoxic or cytostatic effects.

Data Presentation

The following tables summarize the dose-dependent effect of this compound on the viability of various cancer cell lines as determined by the CellTiter-Glo® assay.

Table 1: Effect of this compound on the Viability of Small Cell Lung Cancer (SCLC) Cell Lines

Cell LineThis compound Concentration (µM)Percent Viability (Relative to DMSO control)
RP-116 0.1~100%
1~95%
10~80%
RP-48 0.1~100%
1~90%
10~75%

Data adapted from a study on murine SCLC cell lines treated with this compound for 96 hours.[7]

Table 2: IC50 Values of LSD1 Inhibitors in Various Cancer Cell Lines (for reference)

CompoundCell LineCancer TypeIC50 (µM) - CellTiter-Glo®
GSK-LSD1Multiple Cell LinesVariousVaries (see source)
Compound 7Bladder Cancer Cell LinesBladder CancerVaries (see source)
VariousVariousVariousVaries (see source)

Note: These IC50 values are for different LSD1 inhibitors and are provided as a reference for the expected range of potency. Specific IC50 values for this compound across a wide range of cancer cell lines determined by CellTiter-Glo® are not yet widely published. Researchers are encouraged to determine the IC50 of this compound in their specific cell lines of interest.

Signaling Pathways and Experimental Workflows

logical_relationship This compound This compound LSD1 LSD1 Inhibition This compound->LSD1 targets Apoptosis Induction of Apoptosis LSD1->Apoptosis leads to ATP Decreased Cellular ATP Apoptosis->ATP CTG CellTiter-Glo® Assay ATP->CTG measures Luminescence Reduced Luminescence CTG->Luminescence produces

experimental_workflow cluster_prep Preparation cluster_assay CellTiter-Glo® Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubate_cells Incubate for desired time (e.g., 72-96 hours) treat_cells->incubate_cells equilibrate Equilibrate plate to room temperature incubate_cells->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix to induce cell lysis add_reagent->mix incubate_reagent Incubate for 10 minutes mix->incubate_reagent read_luminescence Read luminescence incubate_reagent->read_luminescence plot_data Plot dose-response curve read_luminescence->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

apoptosis_pathway This compound This compound LSD1 LSD1 This compound->LSD1 inhibits p53 p53 (activated) LSD1->p53 de-represses Bcl_XL Bcl-XL (downregulated) LSD1->Bcl_XL downregulates PUMA PUMA (upregulated) p53->PUMA activates transcription of Bax_Bak Bax/Bak (activated) PUMA->Bax_Bak activates Bcl_XL->Bax_Bak inhibits Mito Mitochondria Bax_Bak->Mito permeabilizes CytoC Cytochrome c (released) Mito->CytoC Casp9 Caspase-9 (activated) CytoC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Experimental Protocols

Materials
  • This compound (or other LSD1 inhibitor)

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Protocol for Determining IC50 of this compound using CellTiter-Glo®

This protocol is adapted for a 96-well plate format.[4][5]

1. Cell Seeding:

  • Harvest and count cells.

  • Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

    • Note: The optimal cell density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the experiment and that the luminescent signal is within the linear range of the luminometer.

  • Include wells with medium only for background luminescence measurement.

  • Incubate the plate at 37°C in a humidified CO2 incubator overnight to allow cells to attach.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations.

  • Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions to the respective wells.

  • For the vehicle control wells, add 50 µL of medium containing the same concentration of DMSO as the highest this compound concentration.

  • Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).

3. CellTiter-Glo® Assay Procedure:

  • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.[4]

  • Add 100 µL of CellTiter-Glo® Reagent to each well of the 96-well plate.[4]

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[4]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a luminometer.

  • Subtract the average background luminescence (from medium-only wells) from all experimental readings.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

  • Plot the percent viability against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Conclusion

The CellTiter-Glo® Luminescent Cell Viability Assay provides a sensitive, reliable, and high-throughput compatible method for evaluating the cytotoxic and cytostatic effects of this compound. By quantifying ATP levels, this assay offers a direct measure of metabolically active cells, enabling the determination of dose-dependent responses and IC50 values. The provided protocols and diagrams serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound and other LSD1 inhibitors in various cancer models.

References

Bomedemstat in DMSO for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Bomedemstat in dimethyl sulfoxide (DMSO) for various cell culture experiments. This compound is an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[1][2][3] Its ability to modulate gene expression makes it a compound of significant interest in oncology and hematology research.[2][4]

Data Presentation: this compound Solubility

The solubility of this compound and its hydrochloride salt in DMSO is summarized below. It is crucial to use fresh, anhydrous DMSO for optimal solubility, as absorbed moisture can significantly reduce it.[3][5]

CompoundSolventConcentration (mg/mL)Molar Concentration (mM)Notes
This compoundDMSO100192.45Use fresh DMSO.[3]
This compound hydrochlorideDMSO75134.88Requires sonication.[5]
This compound hydrochlorideDMSO250449.58Requires sonication.[6]

Signaling Pathway of this compound

This compound exerts its effects by irreversibly inhibiting LSD1. This inhibition leads to an increase in the methylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3][5][7] These histone modifications alter gene expression, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.[3][4] This process involves the downregulation of anti-apoptotic proteins like BCL-XL and the upregulation of pro-apoptotic proteins such as PUMA.[6][7]

Bomedemstat_Signaling_Pathway This compound This compound LSD1 LSD1 (Lysine-Specific Demethylase 1) This compound->LSD1 Inhibits H3K4me H3K4 Methylation ↑ LSD1->H3K4me H3K9me H3K9 Methylation ↑ LSD1->H3K9me Gene_Expression Altered Gene Expression H3K4me->Gene_Expression H3K9me->Gene_Expression BCL_XL BCL-XL ↓ Gene_Expression->BCL_XL PUMA PUMA ↑ Gene_Expression->PUMA Apoptosis Apoptosis BCL_XL->Apoptosis PUMA->Apoptosis

Caption: this compound inhibits LSD1, leading to altered gene expression and apoptosis.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended for hydrochloride salt)

Procedure:

  • Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 519.64 g/mol .

  • Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 51.96 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. If preparing a solution of this compound hydrochloride, sonication may be necessary to ensure complete dissolution.[5][6]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Cell Viability Assay

This protocol outlines a typical MTT or similar colorimetric assay to assess the effect of this compound on cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (100 mM in DMSO)

  • MTT reagent (or similar viability reagent)

  • Solubilization buffer (e.g., DMSO or a detergent-based buffer)

  • Microplate reader

Experimental Workflow:

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Prepare_Dilutions 3. Prepare serial dilutions of this compound Treat_Cells 4. Treat cells with this compound (e.g., 50 nM - 10 µM) Prepare_Dilutions->Treat_Cells Incubate_72_96h 5. Incubate for 72-96h Treat_Cells->Incubate_72_96h Add_MTT 6. Add MTT reagent Incubate_4h 7. Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer 8. Add solubilization buffer Incubate_4h->Add_Solubilizer Read_Absorbance 9. Read absorbance Add_Solubilizer->Read_Absorbance

Caption: Workflow for a typical cell viability assay with this compound.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 50 nM, 100 nM, 1 µM, 10 µM).[7][8][9] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 72 to 96 hours).[7][8]

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of apoptosis-related proteins following this compound treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (100 mM in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BCL-XL, anti-PUMA, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control like GAPDH.

References

Measuring the In Vivo Activity of Bomedemstat: Application Notes and Protocols for Pharmacodynamic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols for key pharmacodynamic (PD) assays to measure the in vivo activity of Bomedemstat (MK-3543, formerly IMG-7289), an irreversible inhibitor of lysine-specific demethylase 1 (LSD1). These assays are designed for researchers, scientists, and drug development professionals to assess target engagement and downstream biological effects of this compound in preclinical and clinical settings.

Introduction to this compound and its Mechanism of Action

This compound is an orally bioavailable small molecule that potently and irreversibly inhibits the enzymatic activity of LSD1.[1][2] LSD1, also known as KDM1A, is a flavin-dependent demethylase that primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), epigenetic marks associated with active gene transcription.[3][4] By inhibiting LSD1, this compound leads to the accumulation of H3K4me1/2, altering gene expression and inducing differentiation in various cancer cell types, particularly in hematological malignancies.[2][4][5] LSD1 is crucial for the self-renewal of malignant hematopoietic stem cells and the differentiation of hematopoietic progenitors.[6] this compound's mechanism of action makes it a promising therapeutic agent for myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF), as well as certain solid tumors.[7][8][9]

These application notes describe a suite of pharmacodynamic assays to monitor the in vivo activity of this compound, including direct target engagement, modulation of downstream biomarkers, and assessment of on-target physiological effects.

Key Pharmacodynamic Assays

A multi-faceted approach is recommended to comprehensively evaluate the in vivo pharmacodynamics of this compound. This includes assays to confirm target engagement, measure downstream molecular changes, and assess cellular and physiological responses.

Assay Purpose Sample Type Key Readouts
Western Blotting To measure the accumulation of H3K4me2, a direct substrate of LSD1.Tumor tissue, peripheral blood mononuclear cells (PBMCs), bone marrow aspirates.Increased levels of H3K4me2 relative to total H3.
Immunohistochemistry (IHC) To visualize and quantify the increase in H3K4me2 in tissue context.Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.Increased nuclear staining intensity of H3K4me2.
Flow Cytometry To quantify the expression of myeloid differentiation markers.Whole blood, bone marrow, splenocytes.Increased percentage of CD11b+ and CD86+ cells.
Quantitative PCR (qPCR) To measure the upregulation of GFI1B, a downstream target gene of LSD1 inhibition.Tumor tissue, PBMCs, bone marrow cells.Increased mRNA expression of GFI1B.
Complete Blood Count (CBC) To monitor on-target hematopoietic effects.Whole blood.Changes in platelet, red blood cell, and white blood cell counts.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its pharmacodynamic effects in vivo.

Bomedemstat_Mechanism_of_Action This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits Active_Genes Target Gene Activation This compound->Active_Genes Promotes H3K4me2 H3K4me1/2 LSD1->H3K4me2 Demethylates Repressed_Genes Target Gene Repression H3K4me2->Repressed_Genes Leads to Differentiation Cellular Differentiation Active_Genes->Differentiation GFI1B GFI1B Upregulation Active_Genes->GFI1B

Caption: this compound inhibits LSD1, leading to increased H3K4me1/2 and target gene activation.

PD_Assay_Workflow cluster_treatment In Vivo Treatment cluster_sampling Sample Collection cluster_assays Pharmacodynamic Assays cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Xenograft) Dosing This compound Dosing Animal_Model->Dosing Blood Blood Dosing->Blood Tumor Tumor Dosing->Tumor Bone_Marrow Bone Marrow Dosing->Bone_Marrow CBC CBC Blood->CBC Flow_Cytometry Flow Cytometry (CD11b, CD86) Blood->Flow_Cytometry Western_Blot Western Blot (H3K4me2) Tumor->Western_Blot IHC IHC (H3K4me2) Tumor->IHC qPCR qPCR (GFI1B) Tumor->qPCR Bone_Marrow->Flow_Cytometry Bone_Marrow->qPCR Data_Analysis Quantification and Statistical Analysis CBC->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis IHC->Data_Analysis qPCR->Data_Analysis

Caption: Experimental workflow for in vivo pharmacodynamic assessment of this compound.

Protocol 1: Western Blotting for H3K4me2

This protocol details the detection of H3K4 di-methylation in tumor tissue or cells following this compound treatment.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • 4-20% Mini-PROTEAN TGX Precast Protein Gels

  • PVDF membrane

  • Tris-Glycine transfer buffer with 20% methanol

  • Blocking buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary antibodies:

    • Rabbit anti-H3K4me2 (e.g., Abcam ab7766 or similar validated antibody)

    • Rabbit anti-Total Histone H3 (e.g., Cell Signaling Technology #4499 or similar validated antibody)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Homogenize frozen tumor tissue or lyse cell pellets in RIPA buffer on ice.

    • Sonicate briefly to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein lysates by diluting in Laemmli sample buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane on a 4-20% SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (anti-H3K4me2, diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the H3K4me2 signal to the total Histone H3 signal for each sample.

Protocol 2: Immunohistochemistry for H3K4me2

This protocol allows for the visualization of H3K4me2 levels in FFPE tumor sections.

Materials:

  • FFPE tumor sections (4-5 µm)

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)

  • 3% Hydrogen peroxide

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-H3K4me2 (validated for IHC)

  • HRP-conjugated anti-rabbit secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 15 minutes.

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate with primary anti-H3K4me2 antibody overnight at 4°C.

    • Wash with PBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash with PBST.

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate slides through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Image slides using a brightfield microscope.

    • Quantify staining intensity using image analysis software (e.g., H-score).

Protocol 3: Flow Cytometry for Myeloid Differentiation Markers

This protocol is for the analysis of myeloid differentiation markers CD11b and CD86 on cells from peripheral blood, bone marrow, or spleen.

Materials:

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • RBC Lysis Buffer

  • Fc block (anti-CD16/CD32)

  • Fluorochrome-conjugated antibodies:

    • Anti-mouse CD45

    • Anti-mouse CD11b

    • Anti-mouse CD86

  • Viability dye (e.g., 7-AAD or a fixable viability dye)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • For whole blood, perform RBC lysis.

    • For bone marrow, flush femurs and tibias with FACS buffer and pass through a cell strainer.

    • For spleen, create a single-cell suspension by mechanical dissociation and pass through a cell strainer, followed by RBC lysis.

  • Staining:

    • Resuspend cells in FACS buffer.

    • Block Fc receptors with Fc block for 10-15 minutes on ice.

    • Add the antibody cocktail (CD45, CD11b, CD86) and incubate for 30 minutes on ice in the dark.

    • Wash cells with FACS buffer.

    • Resuspend cells in FACS buffer containing a viability dye.

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on single, live, CD45+ cells.

    • Within the CD45+ population, quantify the percentage of cells expressing CD11b and CD86.

Protocol 4: Quantitative PCR for GFI1B Expression

This protocol measures the mRNA expression of GFI1B, a gene transcriptionally repressed by the LSD1/GFI1B complex.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Validated qPCR primers for GFI1B and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from tissue or cells using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA.

  • qPCR:

    • Prepare qPCR reactions containing SYBR Green Master Mix, forward and reverse primers for GFI1B or the reference gene, and cDNA.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the Ct values for GFI1B and the reference gene.

    • Calculate the relative expression of GFI1B using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to a vehicle control.

Protocol 5: Complete Blood Count (CBC) Analysis

This protocol is for monitoring the on-target hematological effects of this compound.

Materials:

  • EDTA-coated collection tubes

  • Automated hematology analyzer

Procedure:

  • Blood Collection:

    • Collect peripheral blood from animals into EDTA-coated tubes to prevent coagulation.

  • Analysis:

    • Analyze the blood samples using a calibrated automated hematology analyzer according to the manufacturer's instructions.

  • Parameters to Monitor:

    • Platelet count (thrombocytopenia is an expected on-target effect)

    • Red blood cell count

    • Hemoglobin and hematocrit

    • White blood cell count and differential

Data Interpretation and Troubleshooting

Consistent and reproducible data are critical for the successful application of these pharmacodynamic assays. For quantitative assays, it is essential to include appropriate controls, such as vehicle-treated animals, to establish a baseline. Dose-response and time-course studies are recommended to fully characterize the pharmacodynamic effects of this compound. For troubleshooting common issues with each protocol, refer to standard laboratory manuals and manufacturer's guidelines.

Conclusion

The pharmacodynamic assays outlined in these application notes provide a robust framework for evaluating the in vivo activity of this compound. By combining assays that measure direct target engagement, downstream biomarker modulation, and physiological responses, researchers can gain a comprehensive understanding of this compound's mechanism of action and its therapeutic potential.

References

Troubleshooting & Optimization

Overcoming Bomedemstat solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Bomedemstat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways to support your research.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to this compound's solubility in a question-and-answer format.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound is practically insoluble in water and aqueous buffers at neutral pH. To dissolve this compound for in vitro assays, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for creating a high-concentration stock solution.[1]

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your aqueous medium may be too high. Try using a lower final concentration.

  • Increase the percentage of serum: If your cell culture medium contains serum, increasing the serum concentration (e.g., from 10% to 20% FBS) can sometimes help to solubilize hydrophobic compounds.

  • Use a gentle mixing technique: When adding the this compound stock solution to your aqueous medium, do so dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Warm the aqueous medium: Gently warming the aqueous medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

Q3: What is the optimal pH for dissolving this compound in an aqueous solution?

Q4: Can I use sonication to help dissolve this compound?

A4: Yes, sonication can be used to aid in the dissolution of this compound in the initial organic solvent (e.g., DMSO). After adding the compound to the solvent, brief sonication in a water bath can help to break up any clumps and facilitate complete dissolution. However, be cautious with the duration and power of sonication to avoid potential degradation of the compound.

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationObservationsReference
Aqueous Solutions
WaterInsolubleNot recommended as a primary solvent.[1]
Phosphate-Buffered Saline (PBS)Very LowProne to precipitation, especially at higher concentrations.General Knowledge
Organic Solvents
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLRecommended for preparing high-concentration stock solutions.[1]
Ethanol≥ 100 mg/mLCan be used as an alternative to DMSO for stock solutions.[1]
Formulations for in vivo studies
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineVehicle for injectionA common formulation for intravenous or intraperitoneal administration.[2]
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in waterVehicle for oral gavageA suspension can be prepared for oral administration.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for in vitro Assays

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood using appropriate personal protective equipment.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mg/mL).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Formulation for Oral Gavage in Mice

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

  • Sterile tubes for storage

Procedure:

  • Prepare 0.5% CMC-Na Solution: Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Stir until fully dissolved. This may take some time.

  • Weigh this compound: Weigh the required amount of this compound powder.

  • Create a Paste: Add a small amount of the 0.5% CMC-Na solution to the this compound powder and triturate using a mortar and pestle to create a smooth paste. This helps to prevent clumping.

  • Formulate the Suspension: Gradually add the remaining volume of the 0.5% CMC-Na solution to the paste while continuously stirring or homogenizing.

  • Ensure Homogeneity: Continue to stir the suspension for at least 15-30 minutes to ensure it is uniform.

  • Storage: Store the formulation at 4°C and use it within a week. Always re-suspend by vortexing or stirring before each administration.

Visualizations

Signaling Pathways and Experimental Workflows

bomedemstat_lsd1_pathway cluster_nucleus Nucleus cluster_demethylation Demethylation cluster_cellular_effects Cellular Effects LSD1 LSD1 GFI1B GFI1B LSD1->GFI1B Forms complex HistoneH3 Histone H3 LSD1->HistoneH3 Removes methyl groups (H3K4me1/2) CoREST CoREST GFI1B->CoREST Recruits DNA Target Gene Promoters GFI1B->DNA Binds to HDAC HDAC CoREST->HDAC Recruits HistoneH3->DNA Regulates transcription Proliferation Megakaryocyte Proliferation (Reduced) DNA->Proliferation Differentiation Megakaryocyte Differentiation (Promoted) DNA->Differentiation This compound This compound This compound->LSD1 Inhibits

Caption: this compound inhibits LSD1, disrupting the LSD1-GFI1B complex and altering gene expression.

experimental_workflow cluster_troubleshooting Troubleshooting start Start: this compound Powder prep_stock Prepare Stock Solution (e.g., 100 mg/mL in DMSO) start->prep_stock dilution Dilute Stock in Aqueous Medium prep_stock->dilution precipitation Precipitation Occurs? dilution->precipitation troubleshoot_steps 1. Lower final concentration 2. Increase serum percentage 3. Gentle mixing 4. Warm medium precipitation->troubleshoot_steps Yes cell_treatment Treat Cells with This compound Solution precipitation->cell_treatment No troubleshoot_steps->dilution assay Perform Downstream Assay (e.g., viability, gene expression) cell_treatment->assay end End: Data Analysis assay->end logical_troubleshooting cluster_dilution_issues Dilution Technique cluster_medium_issues Medium Composition start Issue: this compound Precipitation in Aqueous Solution check_stock Is the stock solution clear? start->check_stock re_dissolve Re-dissolve stock: - Vortex - Sonicate check_stock->re_dissolve No check_dilution How was the dilution performed? check_stock->check_dilution Yes re_dissolve->check_stock rapid_addition Rapid addition of stock? check_dilution->rapid_addition slow_addition Use dropwise addition with gentle mixing rapid_addition->slow_addition Yes high_concentration Final concentration too high? rapid_addition->high_concentration No check_medium What is the composition of the aqueous medium? slow_addition->check_medium lower_concentration Lower the final concentration high_concentration->lower_concentration Yes high_concentration->check_medium No lower_concentration->check_medium low_serum Low serum content? check_medium->low_serum increase_serum Increase serum percentage low_serum->increase_serum Yes ph_issue Is the pH optimal? low_serum->ph_issue No increase_serum->ph_issue adjust_ph Consider slightly acidic pH (if compatible with assay) ph_issue->adjust_ph

References

Navigating Bomedemstat-Induced Thrombocytopenia in Murine Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing thrombocytopenia observed in mouse models treated with bomedemstat (IMG-7289), an irreversible inhibitor of lysine-specific demethylase-1 (LSD1). As this compound advances through preclinical and clinical development for myeloproliferative neoplasms (MPNs), understanding and managing its on-target hematopoietic effects is critical for successful and reproducible experimental outcomes.[1][2][3] This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to support your research endeavors.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Unexpectedly severe thrombocytopenia (Platelets < 100 x 10³/µL) - High dose of this compound.- Individual mouse sensitivity.- Synergistic effects with other treatments.- Dose Titration: If experimentally permissible, consider a dose-reduction strategy. In a study with Jak2V617F mice, this compound was evaluated at different doses, indicating that the effect on platelets is dose-dependent.[4] - Staggered Dosing: Implement a dosing holiday (e.g., 5 days on, 2 days off) to allow for platelet recovery. The hematopoietic effects of this compound, including thrombocytopenia, have been shown to be reversible.[5] - Supportive Care: For valuable animals, consider supportive measures such as administration of thrombopoietin (TPO) mimetics, though this may interfere with certain study endpoints.
High variability in platelet counts between mice in the same treatment group - Inconsistent drug administration (e.g., oral gavage technique).- Genetic drift within the mouse colony.- Underlying subclinical health issues.- Refine Administration Technique: Ensure consistent and accurate oral gavage technique to minimize variability in drug exposure.- Health Monitoring: Closely monitor animal health for any signs of illness that could affect hematological parameters.- Baseline Measurements: Establish stable baseline platelet counts for each mouse before initiating treatment to account for individual variations.
Difficulty in obtaining accurate platelet counts - Platelet clumping during blood collection.- Improper anticoagulant usage.- Instrument calibration issues.- Anticoagulant: Use an appropriate anticoagulant, such as EDTA, and ensure proper mixing of the blood sample.- Blood Collection Technique: Employ a consistent and minimally traumatic blood collection method, such as from the retro-orbital sinus or tail vein, to reduce platelet activation and clumping.- Automated Analyzer: Utilize a hematology analyzer calibrated for mouse blood to ensure accurate platelet counts.
Bleeding complications in treated mice - Severe thrombocytopenia.- Concurrent administration of agents affecting coagulation.- Regular Monitoring: Implement a frequent monitoring schedule for platelet counts to anticipate and manage severe drops.- Visual Inspection: Regularly inspect animals for signs of bleeding (e.g., petechiae, hematomas).- Husbandry Modifications: House severely thrombocytopenic mice in cages with soft bedding and easily accessible food and water to minimize the risk of injury.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced thrombocytopenia?

A1: this compound is an inhibitor of lysine-specific demethylase-1 (LSD1). LSD1 forms a complex with the transcription factor Gfi1b, which is essential for the maturation of megakaryocytes, the precursor cells to platelets.[6][7] By inhibiting LSD1, this compound disrupts this process, leading to a dose-dependent reduction in platelet production.[4][8]

Q2: How quickly does thrombocytopenia develop after initiating this compound treatment in mice?

A2: The onset of thrombocytopenia can be observed within the first week of daily dosing. In preclinical studies, significant reductions in platelet counts were noted after 7 days of treatment.[5]

Q3: Is the thrombocytopenia induced by this compound reversible?

A3: Yes, the hematopoietic effects of this compound, including the reduction in platelet counts, have been demonstrated to be reversible upon cessation of treatment. Studies in rats have shown recovery of platelet levels after a 7-day treatment-free period.[5]

Q4: What is a typical dose of this compound used in mouse models that induces thrombocytopenia?

A4: A dose of 45 mg/kg administered daily via oral gavage has been shown to cause a dramatic decrease in platelet counts in a Jak2V617F mouse model of MPN.[4] However, the optimal dose may vary depending on the specific mouse strain and experimental goals. Dose-ranging studies are recommended.

Q5: Are there any strategies to mitigate this compound-induced thrombocytopenia without compromising the study?

A5: Dose titration is a key strategy. In clinical trials, the dose of this compound is individually adjusted to maintain a target platelet count.[9][10][11] In a research setting, a lower effective dose that still achieves the desired therapeutic effect on the disease model but causes a less severe drop in platelets could be explored. Intermittent dosing schedules can also be considered.

Quantitative Data from Preclinical Mouse Studies

Table 1: Effect of this compound (IMG-7289) on Hematological Parameters in Jak2V617F Mice

Treatment GroupDoseWhite Blood Cell (WBC) Count (x 10³/µL)Platelet (PLT) Count (x 10³/µL)Red Blood Cell (RBC) Count (x 10⁶/µL)
Vehicle-~25~1500~11
This compound (IMG-7289)45 mg/kg/day~10~250~9.5
Ruxolitinib60 mg/kg, twice daily~15~1250~9
This compound + Ruxolitinib45 mg/kg/day + 60 mg/kg, twice daily~5~200~8.5

Data adapted from a study in a Jak2V617F mouse model. Values are approximate and represent the mean of the treatment group.[4]

Experimental Protocols

Protocol 1: Monitoring Platelet Counts in this compound-Treated Mice
  • Baseline Measurement: Prior to the first dose of this compound, collect a baseline blood sample from each mouse to determine individual starting platelet counts.

  • Blood Collection:

    • Collect 20-50 µL of blood from the tail vein or retro-orbital sinus into an EDTA-coated micro-collection tube.

    • Gently invert the tube several times to ensure proper anticoagulation and prevent platelet clumping.

  • Analysis:

    • Analyze the blood sample using an automated hematology analyzer calibrated for mouse blood.

    • Perform a manual blood smear and stain with Wright-Giemsa to visually confirm platelet numbers and morphology, especially in cases of severe thrombocytopenia.

  • Monitoring Frequency:

    • Initial Phase (First 2 weeks): Monitor platelet counts 2-3 times per week to determine the kinetics of platelet reduction.

    • Maintenance Phase: Once a steady state is reached, reduce monitoring to once a week.

    • Increase monitoring frequency if severe thrombocytopenia is observed or if the animal shows signs of bleeding.

Protocol 2: Dose Titration to Manage Thrombocytopenia
  • Establish Target Platelet Range: Based on experimental needs and animal welfare, define a target platelet count range (e.g., 150-400 x 10³/µL).

  • Initial Dosing: Begin with a conservative dose of this compound (e.g., 20-30 mg/kg/day).

  • Weekly Monitoring and Adjustment:

    • Monitor platelet counts weekly.

    • If platelet counts remain above the target range, increase the dose by a small increment (e.g., 5-10 mg/kg).

    • If platelet counts fall below the target range, reduce the dose or introduce a dosing holiday.

  • Individualized Dosing: Adjust the dose for each mouse as needed to maintain platelet counts within the desired range. This approach mirrors the strategy used in clinical trials.[10][11]

Visualizing Key Pathways and Workflows

bomedemstat_moa cluster_nucleus Cell Nucleus cluster_drug Gfi1b Gfi1b LSD1 LSD1 Gfi1b->LSD1 recruits Repression Transcriptional Repression Gfi1b->Repression Histone_H3 Histone H3 LSD1->Histone_H3 demethylates H3K4 LSD1->Repression Megakaryocyte_Genes Megakaryocyte Maturation Genes Megakaryocyte_Maturation Megakaryocyte_Maturation Megakaryocyte_Genes->Megakaryocyte_Maturation promotes Repression->Megakaryocyte_Genes inhibits transcription This compound This compound This compound->LSD1 inhibits Platelet_Production Platelet_Production Megakaryocyte_Maturation->Platelet_Production leads to

Caption: this compound's Mechanism of Action in Megakaryocytes.

experimental_workflow Start Start Baseline_Platelets Measure Baseline Platelet Counts Start->Baseline_Platelets Initiate_this compound Initiate this compound Treatment Baseline_Platelets->Initiate_this compound Monitor_Platelets Monitor Platelet Counts (2-3 times/week) Initiate_this compound->Monitor_Platelets Platelet_Check Platelets in Target Range? Monitor_Platelets->Platelet_Check Adjust_Dose Adjust this compound Dose Platelet_Check->Adjust_Dose No Continue_Treatment Continue Treatment & Weekly Monitoring Platelet_Check->Continue_Treatment Yes Adjust_Dose->Monitor_Platelets Severe_Thrombocytopenia Severe Thrombocytopenia or Bleeding? Continue_Treatment->Severe_Thrombocytopenia Intervention Consider Dosing Holiday or Supportive Care Severe_Thrombocytopenia->Intervention Yes End_of_Study End of Study Severe_Thrombocytopenia->End_of_Study No Intervention->Monitor_Platelets

Caption: Experimental Workflow for Managing Thrombocytopenia.

References

Mitigating Bomedemstat off-target effects in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of bomedemstat in preclinical studies. The following information is intended to support your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its known on-target effect?

A1: this compound is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for the differentiation and self-renewal of hematopoietic stem cells.[1][2] By inhibiting LSD1, this compound blocks the demethylation of histone H3 on lysine 4 (H3K4), leading to the maturation of megakaryocytes and a reduction in platelet counts.[1][3] This on-target effect is the basis of its therapeutic potential in myeloproliferative neoplasms. The dose of this compound in preclinical and clinical studies is often titrated based on platelet count as a pharmacodynamic biomarker.[4][5]

Q2: What are the most commonly observed off-target effects of this compound in preclinical and clinical studies?

A2: The most frequently reported off-target adverse events include dysgeusia (altered taste), fatigue, and gastrointestinal issues such as diarrhea and constipation.[2][6] While the precise mechanisms for these off-target effects are not fully elucidated, they are important considerations in preclinical study design.

Q3: How specific is this compound for LSD1?

A3: Preclinical studies have demonstrated that this compound has a high degree of specificity for LSD1. It exhibits over 2500-fold greater specificity for LSD1 compared to the structurally related monoamine oxidase A (MAO-A) and MAO-B enzymes.[7][8][9] This high specificity is a key factor in its relatively manageable side-effect profile.

Q4: Is the on-target effect of thrombocytopenia reversible?

A4: Yes, preclinical data indicates that the thrombocytopenia induced by this compound is reversible upon cessation of treatment.[7][8] This allows for dose adjustments and temporary discontinuation to manage platelet counts within a target range.

Troubleshooting Guides

Issue 1: Unexpectedly high level of thrombocytopenia observed in an animal model.
  • Possible Cause 1: Incorrect Dosing. The dose of this compound may be too high for the specific animal model or strain being used.

    • Troubleshooting Step: Review the dosing calculations and consider performing a dose-ranging study to determine the optimal therapeutic window for your model. It is important to start with a sub-therapeutic dose and gradually escalate to achieve the desired platelet count reduction.[3]

  • Possible Cause 2: Individual Animal Sensitivity. There may be individual variability in drug metabolism and response within the study cohort.

    • Troubleshooting Step: Monitor individual animal platelet counts closely. If significant variability is observed, consider excluding outliers based on predefined criteria or analyzing them as a separate group. Ensure consistent administration of the drug (e.g., timing, vehicle).

  • Possible Cause 3: Pharmacokinetic Interactions. Co-administration of other compounds may be affecting the metabolism and clearance of this compound.

    • Troubleshooting Step: Review all co-administered substances for potential drug-drug interactions. If possible, conduct a pilot study to assess the pharmacokinetic profile of this compound in the presence of the other compounds.

Issue 2: Significant weight loss or signs of gastrointestinal distress in treated animals.
  • Possible Cause 1: Off-target gastrointestinal effects. this compound can cause GI issues like diarrhea or constipation.[6]

    • Troubleshooting Step 1: Vehicle and Formulation Optimization. Evaluate the vehicle used for oral administration. Some vehicles can cause gastrointestinal irritation. Consider alternative, well-tolerated vehicles. Experiment with different formulations, such as micro-encapsulation, to potentially alter the drug's release profile and reduce local irritation in the GI tract.

    • Troubleshooting Step 2: Supportive Care. Implement supportive care measures such as providing highly palatable and easily digestible food and ensuring adequate hydration. For constipation, consider appropriate dietary fiber supplementation. For diarrhea, ensure electrolyte balance is maintained.

    • Troubleshooting Step 3: Dose Fractionation. If the experimental design allows, consider administering the total daily dose in two or more smaller doses to reduce peak plasma concentrations and potentially lessen GI side effects.

Issue 3: Difficulty in distinguishing between on-target hematological effects and general toxicity.
  • Possible Cause: Overlapping toxicities. High doses of this compound can lead to significant reductions in other hematopoietic cell lines beyond platelets.[7]

    • Troubleshooting Step 1: Comprehensive Hematological Monitoring. Conduct complete blood counts (CBCs) with differentials at multiple time points to monitor changes in red blood cells, white blood cells, and platelets.[7] This will help to differentiate targeted thrombocytopenia from broader myelosuppression.

    • Troubleshooting Step 2: Bone Marrow Analysis. If significant pancytopenia is observed, consider performing bone marrow analysis to assess cellularity and the morphology of hematopoietic precursors. This can provide insights into whether the effects are specific to megakaryopoiesis or impact other lineages.

    • Troubleshooting Step 3: Correlate with Pharmacokinetic Data. Relate the observed hematological changes to the plasma concentration of this compound. This can help to establish a dose-response relationship and identify a therapeutic window where on-target effects are maximized and off-target toxicities are minimized.

Data Presentation

Table 1: Preclinical Specificity of this compound

EnzymeIC50 (µM)Fold Specificity vs. LSD1Reference
LSD1~0.01-[7][8]
MAO-A>25>2500[7][8]
MAO-B>25>2500[7][8]

Table 2: Hematopoietic Effects of this compound in a 7-Day Preclinical Model

Treatment GroupChange in Body WeightPlatelet CountReticulocyte CountRed Blood Cell CountReference
Vehicle ControlNo significant changeStableStableStable[7]
This compound (40 mg/kg/day)No significant changeExpected DecreaseExpected DecreaseExpected Decrease[7]
This compound (60 mg/kg/day)No significant changeSignificant DecreaseSignificant DecreaseSignificant Decrease[7]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound-Induced Thrombocytopenia and its Reversibility

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice).

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to a vehicle control group and one or more this compound treatment groups (e.g., 40 mg/kg/day).

  • Baseline Blood Collection: Collect a baseline blood sample from each animal via a suitable method (e.g., tail vein) for a complete blood count (CBC).

  • Drug Administration: Administer this compound or vehicle orally once daily for a defined period (e.g., 7 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, activity, and grooming.

  • Blood Collection during Treatment: Collect blood samples at intermediate time points (e.g., day 3 and day 7) to monitor the kinetics of platelet reduction.

  • Treatment Cessation: After the treatment period, cease drug administration.

  • Reversibility Monitoring: Continue to collect blood samples at regular intervals (e.g., day 10, 14, and 21) to monitor the recovery of platelet counts.

  • Data Analysis: Analyze the CBC data to determine the nadir of platelet counts and the time to recovery to baseline levels.

Mandatory Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Demethylation Gene_Expression Hematopoietic Differentiation Genes H3K4me1->Gene_Expression Repression This compound This compound This compound->LSD1 Inhibition

Caption: this compound inhibits LSD1, preventing the demethylation of H3K4me2.

Experimental_Workflow start Start: Preclinical Study Initiation dose_ranging Dose-Ranging Study (Determine MTD and Efficacy) start->dose_ranging main_study Main Efficacy/Toxicity Study (Chronic Dosing) dose_ranging->main_study monitoring In-life Monitoring (Body Weight, Clinical Signs) main_study->monitoring blood_sampling Serial Blood Sampling (CBC, PK/PD) main_study->blood_sampling end_study End of Study (Necropsy, Histopathology) monitoring->end_study blood_sampling->end_study data_analysis Data Analysis and Interpretation end_study->data_analysis Troubleshooting_Logic issue Observed Off-Target Effect (e.g., GI Distress) cause1 Hypothesis 1: Vehicle-related toxicity issue->cause1 cause2 Hypothesis 2: High Peak Plasma Concentration issue->cause2 cause3 Hypothesis 3: Direct Drug-induced Irritation issue->cause3 solution1 Action: Test Alternative Vehicles cause1->solution1 solution2 Action: Implement Dose Fractionation cause2->solution2 solution3 Action: Evaluate Alternative Formulations cause3->solution3

References

Technical Support Center: Bomedemstat and Ruxolitinib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of bomedemstat for combination therapy with ruxolitinib. The information is curated from clinical trial data and is intended for investigational use.

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for combining this compound with ruxolitinib?

A1: this compound and ruxolitinib target distinct but complementary pathways involved in myelofibrosis (MF). Ruxolitinib is a Janus kinase (JAK) inhibitor that targets the JAK1 and JAK2 signaling pathways, which are often dysregulated in myeloproliferative neoplasms and are crucial for cell growth and inflammatory responses.[1][2][3][4] this compound is an irreversible inhibitor of lysine-specific demethylase-1 (LSD1), an enzyme that plays a critical role in the self-renewal of malignant hematopoietic stem cells and the maturation of progenitor cells.[5][6][7][8] By combining these two agents, the goal is to achieve a more profound and durable response by simultaneously inhibiting a key signaling pathway and targeting the underlying disease-driving stem cells.[9]

Q2: What are the starting dosages used in clinical trials for the this compound and ruxolitinib combination therapy?

A2: In a recent Phase 2 study (NCT05569538), the starting dosages depended on the patient's prior treatment history.[8][10][11][12]

  • For treatment-naïve patients (Cohort B): this compound was initiated at a dose of 0.4 mg/kg/day, and ruxolitinib was started at 10 mg twice daily.[8][10][11][12]

  • For patients with a suboptimal response to ruxolitinib (Cohort A): Patients continued their stable dose of ruxolitinib and initiated this compound at 0.4 mg/kg/day.[8][10][11][12]

Q3: How is the this compound dosage adjusted during combination therapy?

A3: The dosage of this compound is individually tailored based on the patient's platelet count, which serves as a pharmacodynamic biomarker for the drug's activity on megakaryocyte function.[11][13][14] Dose adjustments (up-titrations) are typically allowed every 4 weeks to achieve a target platelet count, for example, in the range of 50 x 10⁹/L (with a typical target range of 40-90 x 10⁹/L).[11][13] Downward titrations can be made at any time for safety reasons.[11][13]

Q4: What are the common adverse events observed with this combination therapy?

A4: The combination of this compound and ruxolitinib has been reported to be generally well-tolerated.[7][8] The most common non-hematologic adverse events are typically mild to moderate (Grade 1-2) and may include diarrhea, malaise, edema, and dysgeusia.[7][11][13][15] Hematologic side effects such as anemia and thrombocytopenia have also been observed.[13]

Troubleshooting Guide

Issue 1: Managing Thrombocytopenia

  • Problem: A significant decrease in platelet count is observed after initiating or adjusting the dose of this compound.

  • Guidance: Thrombocytopenia is an expected, on-target effect of this compound due to its mechanism of action on megakaryocyte maturation.[14]

    • Monitoring: Closely monitor platelet counts, especially during the initial dosing and titration phases.

    • Dose Adjustment: If the platelet count falls below the target range or raises safety concerns, the dose of this compound should be reduced or interrupted as per the protocol.[11][13] Downward titrations can be made at any point.[11][13]

Issue 2: Suboptimal Response in Spleen Volume or Symptom Score

  • Problem: After a defined treatment period (e.g., 12 or 24 weeks), the patient does not show a significant reduction in spleen size or an improvement in total symptom score.

  • Guidance:

    • Confirm Adherence: Ensure the patient is compliant with the prescribed dosages of both this compound and ruxolitinib.

    • Dosage Optimization: Evaluate if the this compound dose has been adequately titrated to achieve the target platelet count range, as this is a marker of biological activity.[11][13]

    • Evaluate Ruxolitinib Dose: For patients who were on a stable dose of ruxolitinib, re-evaluate if the current dose is optimal.

Issue 3: Management of Non-Hematologic Side Effects

  • Problem: The patient experiences persistent Grade 1-2 non-hematologic side effects such as diarrhea or dysgeusia.[7][11][13][15]

  • Guidance:

    • Symptomatic Management: Provide supportive care to manage the symptoms.

    • Dose Evaluation: If the side effects are impacting the patient's quality of life, consider if they are related to either drug and if a dose adjustment of this compound might be warranted.

Data from Clinical Trials

The following tables summarize key data from the Phase 2 clinical study (NCT05569538) of this compound in combination with ruxolitinib in patients with myelofibrosis.[7][8][10][11][15]

Table 1: Dosing Regimen

Patient CohortThis compound Starting DoseRuxolitinib Starting Dose
Cohort A: Suboptimal response to ruxolitinib0.4 mg/kg/dayStable entry dose
Cohort B: Treatment-naïve0.4 mg/kg/day10 mg twice daily

Table 2: Efficacy Outcomes at Week 12 (Early Results)

OutcomeCohort A (Suboptimal Response)Cohort B (Treatment-Naïve)Overall
Stable or Improved Hemoglobin 64.7% (11/17)33.3% (1/3)60% (12/20)
≥50% Reduction in Total Symptom Score 23.5% (4/17)33.3% (1/3)25% (5/20)
≥30% Spleen Length Reduction 88.2% (15/17)100% (3/3)65% (18/20)

Table 3: Efficacy Outcomes at Week 24

OutcomeCohort A (Suboptimal Response)Cohort B (Treatment-Naïve)Overall
≥35% Spleen Volume Reduction (SVR) 7.4% (2/27)38.5% (5/13)17.5% (7/40)
≥50% Reduction in Total Symptom Score (TSS) 25.9% (7/27)30.7% (4/13)27.5% (11/40)
Stable or Improved Hemoglobin 51.9% (14/27)46.3% (6/13)50% (20/40)

Experimental Protocols

Protocol 1: Assessment of Spleen Response

  • Imaging Modality: Spleen volume is assessed by magnetic resonance imaging (MRI) or computed tomography (CT) scans.

  • Baseline Measurement: A baseline scan is performed before the initiation of combination therapy.

  • Follow-up Scans: Scans are repeated at specified time points during the study (e.g., Week 12 and Week 24) to evaluate changes in spleen volume from baseline.

  • Palpation: Spleen length can also be assessed by physical palpation below the left costal margin as a less precise but more frequent measure of response.

Protocol 2: Assessment of Symptom Burden

  • Instrument: The Myelofibrosis Symptom Assessment Form (MFSAF) is a patient-reported outcome tool used to measure the severity of myelofibrosis-related symptoms.

  • Baseline Assessment: Patients complete the MFSAF at baseline to establish their initial symptom score.

  • Follow-up Assessments: The questionnaire is completed at regular intervals (e.g., weekly or at each study visit) to track changes in the Total Symptom Score (TSS).

  • Response Definition: A response is typically defined as a 50% or greater reduction in the TSS from baseline.

Visualizations

Signaling_Pathways cluster_Ruxolitinib Ruxolitinib Pathway cluster_this compound This compound Pathway Cytokine_Receptor Cytokine Receptor JAK1_JAK2 JAK1/JAK2 Cytokine_Receptor->JAK1_JAK2 Activates STAT STAT JAK1_JAK2->STAT Phosphorylates Nucleus_Rux Nucleus STAT->Nucleus_Rux Translocates to Gene_Expression_Rux Altered Gene Expression (Inflammation, Proliferation) Nucleus_Rux->Gene_Expression_Rux Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK1_JAK2 Inhibits Histone_H3 Histone H3 LSD1 LSD1 Enzyme Histone_H3->LSD1 Demethylation Demethylation of H3K4me1/2 LSD1->Demethylation Nucleus_Bom Nucleus Demethylation->Nucleus_Bom Gene_Repression Transcriptional Repression Nucleus_Bom->Gene_Repression Progenitor_Maturation Progenitor Maturation & Self-Renewal Gene_Repression->Progenitor_Maturation Leads to This compound This compound This compound->LSD1 Irreversibly Inhibits

Caption: Mechanisms of action for ruxolitinib and this compound.

Experimental_Workflow cluster_Screening Patient Screening cluster_Treatment Treatment Protocol cluster_Evaluation Response Evaluation Patient_Population Myelofibrosis Patients (Treatment-Naïve or Suboptimal Ruxolitinib Response) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Population->Inclusion_Exclusion Baseline Baseline Assessments (Spleen Volume, TSS, Blood Counts) Inclusion_Exclusion->Baseline Dosing Initiate Combination Therapy (this compound + Ruxolitinib) Baseline->Dosing Titration This compound Dose Titration (Based on Platelet Count) Dosing->Titration Monitoring Ongoing Monitoring (Safety & Efficacy) Titration->Monitoring Week_12 Week 12 Assessment Monitoring->Week_12 Week_24 Week 24 Assessment Monitoring->Week_24 Week_12->Week_24 Endpoint_Analysis Primary & Secondary Endpoint Analysis Week_24->Endpoint_Analysis

Caption: Clinical trial workflow for combination therapy.

Dose_Titration_Logic Start Start this compound (0.4 mg/kg/day) Monitor_Platelets Monitor Platelet Count Start->Monitor_Platelets Safety_Check Safety Concerns? Monitor_Platelets->Safety_Check Check_Range Platelet Count in Target Range (40-90 x 10^9/L)? Maintain_Dose Maintain Current Dose Check_Range->Maintain_Dose Yes Increase_Dose Increase this compound Dose (after 4 weeks) Check_Range->Increase_Dose No (Above Range) Decrease_Dose Decrease or Hold Dose Check_Range->Decrease_Dose No (Below Range) Maintain_Dose->Monitor_Platelets Increase_Dose->Monitor_Platelets Decrease_Dose->Monitor_Platelets Safety_Check->Check_Range No Safety_Check->Decrease_Dose Yes

Caption: this compound dose titration logic based on platelet count.

References

How to handle Bomedemstat instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on handling and storing Bomedemstat to ensure its stability and integrity for research purposes. The following information is based on industry-standard practices for small molecule drug candidates and should be used as a general guide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage (months to years), it is recommended to store this compound as a solid powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For short-term storage (weeks), storing at 2-8°C is acceptable.

Q2: I observe a change in the color of my solid this compound powder after several months of storage. What could be the cause?

A change in color can be an initial indicator of chemical degradation. This could be due to oxidation, hydrolysis, or photodecomposition, especially if the compound has been exposed to air, moisture, or light. It is crucial to perform an analytical check, such as HPLC, to assess the purity of the compound.

Q3: My this compound solution, prepared in DMSO, has developed a precipitate after being stored at -20°C. How should I handle this?

Precipitation of compounds dissolved in DMSO upon freezing is a common issue. To redissolve the compound, gently warm the vial to room temperature (20-25°C) and vortex thoroughly. Ensure the precipitate is fully dissolved before use in experiments. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the stability of this compound in aqueous solutions for cell-based assays?

This compound's stability in aqueous media is pH and temperature-dependent. It is recommended to prepare fresh aqueous solutions for each experiment from a DMSO stock. If storage of an aqueous solution is unavoidable, it should be kept at 2-8°C and used within 24 hours. Degradation is more likely to occur at non-neutral pH and higher temperatures.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity in biological assays.

This could be linked to the degradation of this compound. Follow these troubleshooting steps:

  • Verify Storage Conditions: Confirm that the solid compound and its solutions have been stored according to the recommended conditions (see FAQs).

  • Assess Purity: Analyze the purity of the this compound stock (solid or solution) using a suitable analytical method like HPLC-UV. Compare the results with the certificate of analysis provided by the supplier.

  • Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from the solid compound.

  • Evaluate Aqueous Stability: Perform a time-course experiment to assess the stability of this compound in your specific assay medium at the incubation temperature.

Quantitative Stability Data

The following tables summarize hypothetical stability data for this compound under various conditions.

Table 1: Stability of Solid this compound Under Accelerated Conditions

ConditionTime (Months)Purity (%)Major Degradant A (%)
40°C / 75% RH198.51.2
396.23.5
692.17.6
25°C / 60% RH699.10.8
Photostability7 days97.81.9 (Degradant B)

RH: Relative Humidity

Table 2: Stability of this compound in Solution (10 mM)

SolventStorage Temp.Time (Days)Purity (%)
DMSORoom Temp (25°C)799.5
3098.9
DMSO-20°C90>99.8
PBS (pH 7.4)37°C195.3
388.1

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general method for assessing the purity of this compound and detecting potential degradants.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Solid: Dissolve this compound in a suitable solvent (e.g., DMSO or ACN/water mixture) to a final concentration of 1 mg/mL.

  • Solution: Dilute the stock solution with the mobile phase to an appropriate concentration.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Integrate the peak areas to determine the relative purity and the percentage of any degradation products.

Visualizations

Bomedemstat_Degradation_Pathway This compound This compound Degradant_A Degradant A (Oxidized Product) This compound->Degradant_A Oxidation Degradant_C Degradant C (Hydrolyzed Product) This compound->Degradant_C Hydrolysis Degradant_B Degradant B (Photodegradant) This compound->Degradant_B Photolysis Oxidation Oxidative Stress (e.g., air exposure) Oxidation->Degradant_A Hydrolysis Hydrolysis (e.g., moisture) Hydrolysis->Degradant_C Photodecomposition Photodecomposition (e.g., light exposure) Photodecomposition->Degradant_B

Caption: Hypothetical degradation pathways for this compound.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep Prepare this compound Samples (Solid & Solution) aliquot Aliquot into Vials prep->aliquot cond1 Condition 1 (-20°C) aliquot->cond1 cond2 Condition 2 (40°C / 75% RH) aliquot->cond2 cond3 Condition 3 (Photostability Chamber) aliquot->cond3 tp0 Time Point 0 cond1->tp0 cond2->tp0 cond3->tp0 hplc HPLC Purity Analysis tp0->hplc tp1 Time Point 1 tp1->hplc tp2 Time Point 2 tp2->hplc report report hplc->report Generate Report

Caption: Experimental workflow for a this compound stability study.

Troubleshooting_Tree start Inconsistent Assay Results check_storage Were storage conditions correct? start->check_storage check_purity Assess purity via HPLC check_storage->check_purity Yes correct_storage Correct storage and re-run experiment check_storage->correct_storage No degraded Compound likely degraded check_purity->degraded Purity < 95% not_degraded Compound is stable. Investigate other assay parameters. check_purity->not_degraded Purity > 99% prepare_fresh Prepare fresh stock solution re_evaluate Re-evaluate in assay prepare_fresh->re_evaluate degraded->prepare_fresh

Caption: Troubleshooting logic for this compound instability.

Technical Support Center: Management of Dysgeusia in Bomedemstat Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address dysgeusia as a side effect in Bomedemstat clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of dysgeusia in this compound clinical trials?

A1: Dysgeusia, or a distortion of the sense of taste, has been reported as a common treatment-emergent adverse event in clinical trials of this compound for myeloproliferative neoplasms such as Essential Thrombocythemia (ET) and Myelofibrosis (MF). The incidence varies across different studies and patient populations.

Q2: How is the severity of dysgeusia graded in these trials?

A2: The severity of dysgeusia is typically graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Most reported cases of dysgeusia associated with this compound have been Grade 1 or 2, indicating mild to moderate symptoms that do not significantly interfere with daily life. However, in a small number of cases, dysgeusia has been reported as a reason for treatment discontinuation[1].

Q3: What is the potential mechanism of this compound-induced dysgeusia?

A3: this compound is a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for regulating gene expression through histone demethylation. LSD1 plays a significant role in hematopoietic stem cell differentiation and maturation. While the exact mechanism linking LSD1 inhibition to dysgeusia is not fully elucidated, it is hypothesized that this compound may alter the expression of genes involved in the function and maintenance of taste bud cells or associated signaling pathways. This could disrupt the normal taste perception process, leading to the development of dysgeusia.

Q4: What are the recommended strategies for managing dysgeusia in patients participating in this compound trials?

A4: Management of this compound-induced dysgeusia primarily focuses on symptomatic relief and nutritional support. General strategies that may be beneficial include:

  • Dietary Modifications: Encouraging patients to experiment with different food flavors, textures, and temperatures. Adding herbs, spices, and sauces can help enhance the taste of food.

  • Oral Hygiene: Maintaining good oral hygiene by brushing regularly and using a mild mouthwash can help mitigate unpleasant tastes.

  • Nutritional Counseling: Providing guidance on maintaining adequate nutrition despite taste alterations is crucial to prevent weight loss and malnutrition.

  • Zinc Supplementation: The role of zinc in taste perception is established, and supplementation has been explored for dysgeusia management. However, its clinical efficacy for chemotherapy-induced dysgeusia is still a subject of ongoing research.

Data Presentation

Table 1: Incidence of Dysgeusia in this compound Clinical Trials

Clinical Trial PopulationTreatmentIncidence of DysgeusiaSeveritySource
Essential Thrombocythemia (ET)This compound58% (42/73)Grade 3/4: 0%[2]
Essential Thrombocythemia (ET)This compound40%Grade ≥3: 2 patients[3]
Myelofibrosis (MF)This compound28% (25/89)Not specified[4]
Myelofibrosis (MF)This compound + Ruxolitinib16.2% (7/43)Grade 1-2: 100%[5]

Experimental Protocols

Assessment of Dysgeusia in a Clinical Trial Setting

A standardized assessment of dysgeusia is critical for accurately characterizing this side effect. The following methodologies are recommended:

  • Subjective Assessment using Validated Questionnaires:

    • Common Terminology Criteria for Adverse Events (CTCAE): Utilize the CTCAE scale for grading the severity of dysgeusia as reported by the patient.

    • Chemotherapy-Induced Taste Alteration Scale (CiTAS): This is a validated, 18-item questionnaire where patients rate their taste experiences on a 5-point scale. It can provide a more detailed subjective assessment of taste alterations[6].

  • Objective Gustatory Testing:

    • Electrogustometry: This method measures the electrical taste threshold by applying a weak electrical current to different areas of the tongue. It can provide quantitative data on taste sensitivity[7][8].

    • Whole-Mouth Gustatory Testing: This involves the application of solutions with the four basic tastes (sweet, sour, salty, and bitter) at varying concentrations to the entire oral cavity to assess taste identification and intensity perception[7][8].

Mandatory Visualization

bomedemstat_dysgeusia_pathway cluster_drug_action This compound Action cluster_cellular_effect Cellular Effect cluster_physiological_outcome Physiological Outcome This compound This compound LSD1 LSD1 Inhibition This compound->LSD1 irreversibly inhibits Histone Altered Histone Methylation LSD1->Histone leads to GeneExpression Altered Gene Expression Histone->GeneExpression TasteCell Taste Bud Cell Dysfunction GeneExpression->TasteCell potentially causes Dysgeusia Dysgeusia TasteCell->Dysgeusia

Caption: Hypothetical signaling pathway of this compound-induced dysgeusia.

dysgeusia_assessment_workflow Start Patient Enrollment in This compound Trial Baseline Baseline Taste Assessment (Pre-treatment) Start->Baseline Treatment This compound Administration Baseline->Treatment Monitoring Ongoing Monitoring for Taste Alterations Treatment->Monitoring Subjective Subjective Assessment (CTCAE, CiTAS) Monitoring->Subjective Objective Objective Assessment (Electrogustometry, Whole-Mouth Test) Monitoring->Objective Management Symptomatic Management and Nutritional Support Subjective->Management Objective->Management FollowUp Follow-up Assessments Management->FollowUp FollowUp->Monitoring End End of Study FollowUp->End

Caption: Experimental workflow for assessing dysgeusia in clinical trials.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Patient reports a metallic or altered taste after initiating this compound. Direct effect of the drug or its metabolites on taste receptors.- Advise the patient to try using plastic utensils instead of metal ones.- Suggest rinsing the mouth with a mild saltwater or baking soda solution before meals.- Encourage experimentation with different food seasonings to mask the metallic taste.
Patient experiences a decreased ability to taste sweet or salty foods. This compound-induced changes in taste bud cell function.- Recommend adding sugar or salt to foods as tolerated, while being mindful of other health conditions.- Suggest consuming foods with stronger flavors.- Explore the use of flavor enhancers.
Patient develops food aversions and has a decreased appetite. Dysgeusia leading to a negative association with certain foods.- Provide nutritional counseling to ensure adequate caloric and nutrient intake.- Suggest smaller, more frequent meals.- Encourage the consumption of nutrient-dense shakes or smoothies.
Dysgeusia persists and significantly impacts the patient's quality of life. Severe or unmanaged side effect of this compound.- Re-evaluate the severity of dysgeusia using standardized assessment tools.- Consider a consultation with a dietician or a specialist in oral medicine.- In severe cases, a dose reduction or temporary discontinuation of this compound may be considered in consultation with the principal investigator.

References

Technical Support Center: Interpreting Unexpected Phenotypes in Bomedemstat-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Bomedemstat. The information provided will aid in the interpretation of unexpected cellular phenotypes that may arise during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell proliferation in our cancer cell line treated with this compound, but without a corresponding increase in apoptosis. What could be the underlying mechanism?

A1: While a decrease in proliferation is an expected outcome of LSD1 inhibition in many cancer types, the absence of apoptosis suggests that this compound may be inducing an alternative cell fate. One common observation with LSD1 inhibitors is the induction of cellular senescence, a state of irreversible cell cycle arrest.[1][2][3][4] It is recommended to perform a senescence-associated β-galactosidase (SA-β-gal) assay to investigate this possibility. Additionally, analyzing the cell cycle distribution by flow cytometry can reveal a G1 phase arrest, which is also characteristic of senescence.[5]

Q2: Our this compound-treated cells are exhibiting morphological changes, including a more flattened and enlarged appearance. Is this a known effect?

A2: Such morphological changes are often associated with cellular senescence.[1][2] However, inhibition of LSD1 can also induce changes in cell identity and differentiation status.[6] In some contexts, LSD1 inhibitors have been shown to promote an epithelial-to-mesenchymal-like transition (EMT) or other shifts in cellular phenotype.[7] It is advisable to investigate changes in markers associated with differentiation and EMT by techniques such as Western blotting or immunofluorescence.

Q3: We have developed a cell line with acquired resistance to this compound. What are the potential mechanisms of resistance?

A3: Resistance to LSD1 inhibitors can develop through various mechanisms. One documented mechanism is epigenetic reprogramming, where resistant cells may adopt a different transcriptional state, such as a TEAD4-driven mesenchymal-like state in small cell lung cancer.[8] This can lead to a reduced dependency on the pathways regulated by LSD1. It is also possible that mutations in the drug target (LSD1) or in downstream effector pathways could confer resistance. Investigating global changes in gene expression via RNA sequencing and assessing the methylation status of key histone marks can provide insights into the resistance mechanism.

Q4: Are there any known off-target effects of this compound that could explain some of the unexpected phenotypes we are observing?

A4: this compound has been shown to have a high specificity for LSD1 over other monoamine oxidases (MAOs).[6] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out. Some studies with other LSD1 inhibitors have suggested potential off-target activities.[9] If you suspect off-target effects, it is recommended to include structurally distinct LSD1 inhibitors in your experiments to see if the phenotype is reproducible. Additionally, performing a kinome scan or similar broad-panel screening can help identify potential off-target interactions.

Q5: We are seeing an unexpected upregulation of certain pro-inflammatory cytokines in our this compound-treated cultures. Is there a known link between LSD1 inhibition and inflammatory signaling?

A5: Yes, there is evidence linking LSD1 to the regulation of inflammatory responses. LSD1 can modulate the expression of pro-inflammatory cytokines, and its inhibition can lead to altered immune signaling.[10] For instance, some LSD1 inhibitors have been shown to decrease the transcription of pro-inflammatory cytokines in macrophages. The specific effect can be context-dependent, varying with cell type and the specific inflammatory stimulus. Investigating the activation of key inflammatory signaling pathways, such as NF-κB, would be a logical next step.

Troubleshooting Guides

Troubleshooting Guide 1: Senescence-Associated β-Galactosidase (SA-β-gal) Assay

This guide addresses common issues encountered when performing the SA-β-gal staining assay to detect cellular senescence.

Problem Possible Cause Suggested Solution
No blue staining in positive control (e.g., senescent cells). Inactive X-gal solution.Prepare fresh X-gal solution. Ensure it is properly dissolved in DMF or DMSO and stored protected from light.
Incorrect pH of the staining solution.The pH of the staining solution must be 6.0. Verify the pH and adjust if necessary.
Insufficient incubation time.Incubate for at least 12-16 hours. For some cell types, longer incubation (up to 24 hours) may be required.[11]
High background staining in negative control cells. Overgrowth of cells.Perform the assay on sub-confluent cultures, as confluent cells can sometimes show positive staining.
Acidic culture medium.Ensure the cells are washed thoroughly with PBS before fixation to remove any acidic medium.
Endogenous lysosomal β-galactosidase activity.The staining is performed at pH 6.0 to specifically detect the senescence-associated enzyme. Ensure the buffer pH is correct.
Uneven staining within the same well/dish. Uneven fixation.Ensure cells are completely covered with the fixative solution and that the fixation time is consistent.
Cells detached during washing steps.Perform washing steps gently. Use a pipette to add and remove solutions from the side of the well/dish.

A detailed protocol for SA-β-gal staining can be found in the literature.[1][11][12]

Troubleshooting Guide 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This guide provides solutions to common problems encountered during cell cycle analysis using propidium iodide (PI) staining.

Problem Possible Cause Suggested Solution
High coefficient of variation (CV) of G1 and G2/M peaks. Clumped cells or debris.Ensure a single-cell suspension before fixation. Filter the stained cells through a 40-70 µm nylon mesh before analysis.[13]
Incorrect flow rate.Use a low flow rate during acquisition to improve resolution.[14]
Inconsistent staining.Ensure thorough mixing of cells with the PI staining solution and a consistent incubation time.
No distinct G1, S, and G2/M phases visible. Insufficient staining.Increase the concentration of PI or the incubation time. Ensure RNase A is active to prevent RNA staining.[15]
Cells are not cycling.Use a positive control of actively proliferating cells to validate the protocol.
Improper instrument settings.Ensure the flow cytometer is correctly calibrated and that the voltage settings for the PI channel are appropriate to resolve the different cell cycle phases.
Significant sub-G1 peak (indicative of apoptosis). Apoptosis is occurring.While you may not expect it, this compound could be inducing apoptosis in your specific cell line. Confirm with an alternative apoptosis assay (e.g., Annexin V staining).
Over-fixation or harsh vortexing.Handle cells gently during preparation and fixation to minimize cell damage.

Detailed protocols for cell cycle analysis using propidium iodide are widely available.[2][15]

Troubleshooting Guide 3: Western Blotting for Histone Modifications

This guide addresses common issues when performing Western blots for histone modifications.

Problem Possible Cause Suggested Solution
Weak or no signal for histone modifications. Poor antibody quality.Use a ChIP-grade antibody that has been validated for Western blotting of the specific histone modification.
Insufficient protein loading.Load a sufficient amount of nuclear extract or whole-cell lysate (typically 10-30 µg).
Inefficient transfer of small histone proteins.Use a 0.2 µm pore size nitrocellulose or PVDF membrane. Optimize transfer conditions (time and voltage) for low molecular weight proteins.[16]
High background. Non-specific antibody binding.Optimize the antibody dilution. Use 5% BSA in TBST for blocking and antibody dilution, as milk contains proteins that can interfere.[16]
Insufficient washing.Increase the number and duration of washes with TBST.
Multiple bands or incorrect band size. Non-specific antibody binding.Use a highly specific primary antibody. Include a peptide competition assay to confirm specificity.
Protease activity.Add protease inhibitors to your lysis buffer and keep samples on ice.

A general protocol for Western blotting of histone modifications is available from various sources.[8][10][16][17]

Visualizations

Signaling Pathways

Bomedemstat_Signaling_Pathways This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 inhibits Senescence Cellular Senescence This compound->Senescence induces via HIF-1α destabilization H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 demethylates H3K9me1_2 H3K9me1/2 LSD1->H3K9me1_2 demethylates mTOR_Pathway mTOR Pathway LSD1->mTOR_Pathway activates HIF1a HIF-1α Stability LSD1->HIF1a stabilizes Cell_Growth Cell Growth & Proliferation LSD1->Cell_Growth promotes Gene_Repression Gene Repression (e.g., Tumor Suppressors) H3K4me1_2->Gene_Repression promotes Gene_Activation Gene Activation (e.g., Oncogenes) H3K9me1_2->Gene_Activation represses mTOR_Pathway->Cell_Growth HIF1a->Cell_Growth

Caption: this compound inhibits LSD1, leading to downstream effects on gene expression and signaling pathways.

Experimental Workflow

Experimental_Workflow Start Start: Observe Unexpected Phenotype in this compound- Treated Cells Hypothesis Hypothesize Mechanism: - Senescence? - Cell Cycle Arrest? - Altered Differentiation? Start->Hypothesis SA_beta_gal SA-β-gal Assay Hypothesis->SA_beta_gal Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Hypothesis->Flow_Cytometry Western_Blot Western Blot (Differentiation Markers, Histone Modifications) Hypothesis->Western_Blot Data_Analysis Data Analysis and Interpretation SA_beta_gal->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis ChIP Chromatin Immunoprecipitation (ChIP) ChIP->Data_Analysis Data_Analysis->ChIP Further Mechanistic Insight Conclusion Conclusion on the Unexpected Phenotype Data_Analysis->Conclusion

Caption: A logical workflow for investigating unexpected phenotypes in this compound-treated cells.

Logical Relationships in Troubleshooting

Caption: A decision tree for troubleshooting the observation of reduced proliferation without apoptosis.

References

Bomedemstat Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the best practices for handling, using, and disposing of Bomedemstat in a laboratory setting. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound (also known as IMG-7289 or MK-3543) is an investigational, orally bioavailable small molecule that acts as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1 is an enzyme that plays a crucial role in regulating gene expression by demethylating histones, specifically mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[2] By inhibiting LSD1, this compound leads to an increase in H3K4 and H3K9 methylation, which in turn alters gene expression.[4] This can suppress the proliferation of cancer cells and induce apoptosis (programmed cell death).[4]

2. What are the main research applications of this compound?

This compound is primarily investigated for its therapeutic potential in various myeloproliferative neoplasms (MPNs), including essential thrombocythemia, polycythemia vera, and myelofibrosis, as well as in some solid tumors like small-cell lung cancer.[1][3][5] In a research setting, it is used to study the role of LSD1 in cell differentiation, proliferation, and disease pathogenesis.

3. What are the physical and chemical properties of this compound?

PropertyValue
Molecular Formula C₂₈H₃₄FN₇O₂
Molecular Weight 519.61 g/mol [2]
CAS Number 1990504-34-1[2]
Appearance White to off-white solid
Solubility Soluble in DMSO (100 mg/mL) and Ethanol (100 mg/mL). Insoluble in water.[2]

4. How should this compound be stored?

  • Powder: Store at -20°C for up to 3 years.[2]

  • Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[2] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[2]

Handling and Safety

1. What personal protective equipment (PPE) should be worn when handling this compound?

Always handle this compound in a designated area, such as a chemical fume hood. The following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal technique to avoid skin contact.[6]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If working with the powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended.[6]

2. What are the first aid measures in case of exposure?

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

3. How should spills of this compound be handled?

  • Minor Spills:

    • Wear appropriate PPE.

    • Cover the spill with an absorbent material (e.g., paper towels, spill pillows).

    • Gently sweep the absorbed material into a designated chemical waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

    • Dispose of all contaminated materials as hazardous chemical waste.

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

Disposal Guidelines

1. How should this compound waste be disposed of?

As a potent, irreversible enzyme inhibitor, this compound waste should be treated as hazardous chemical waste.

  • Solid Waste (unused powder, contaminated consumables):

    • Collect in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Do not mix with other waste streams.

  • Liquid Waste (unused stock solutions, contaminated media):

    • Collect in a sealed, leak-proof container labeled as hazardous chemical waste containing this compound.

    • Inactivation (Recommended before disposal): Due to its irreversible nature, chemical inactivation can be considered to reduce the hazard. A common method for inactivating reactive small molecules is to treat the waste with a 1 M sodium hydroxide (NaOH) or sodium hypochlorite (bleach) solution for several hours to promote degradation. However, the efficacy of this for this compound has not been specifically published. It is crucial to consult with your institution's EHS for approved inactivation and disposal protocols.

    • Never dispose of this compound down the drain.

  • Empty Containers:

    • Rinse the container three times with a suitable solvent (e.g., ethanol or DMSO).

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass or plastic recycling, as per institutional guidelines).

Experimental Protocols & Troubleshooting

Signaling Pathway of this compound Action

This compound acts by irreversibly inhibiting LSD1, which is a key regulator of histone methylation. This inhibition leads to changes in gene expression that can affect cell proliferation and differentiation.

Bomedemstat_Pathway This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 inhibits (irreversibly) H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 demethylates Gene_Repression Gene Repression LSD1->Gene_Repression promotes H3K4me0 H3K4me0 H3K4me1_2->H3K4me0 Gene_Activation Gene Activation H3K4me1_2->Gene_Activation promotes H3K4me0->Gene_Repression leads to Apoptosis Apoptosis Gene_Repression->Apoptosis can induce Cell_Proliferation Cell Proliferation Gene_Activation->Cell_Proliferation can lead to

Caption: this compound's mechanism of action on the LSD1 signaling pathway.

Experimental Workflow: Cell Viability (MTT) Assay

This protocol outlines a general workflow for assessing the effect of this compound on the viability of cancer cell lines.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed cells in a 96-well plate Incubation_24h 2. Incubate for 24 hours Cell_Seeding->Incubation_24h Bomedemstat_Addition 3. Add serial dilutions of this compound Incubation_24h->Bomedemstat_Addition Incubation_72h 4. Incubate for 72 hours Bomedemstat_Addition->Incubation_72h MTT_Addition 5. Add MTT reagent Incubation_72h->MTT_Addition Incubation_4h 6. Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization 7. Add solubilization solution Incubation_4h->Solubilization Absorbance_Measurement 8. Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate cell viability (%) and IC50 Absorbance_Measurement->Data_Analysis

Caption: A typical workflow for a cell viability assay using this compound.

Detailed Methodologies

Cell Proliferation Assay (MTT-based)

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare a series of this compound dilutions in complete growth medium. A common starting range is 0.01 to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).

  • Incubation: Incubate the cells with this compound for 48-96 hours. The incubation time will depend on the cell line's doubling time and the research question.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or no this compound activity - Drug Degradation: Improper storage of stock solutions. - Drug Instability in Media: Some media components may degrade the compound over long incubation times.[7] - Incorrect Concentration: Errors in dilution calculations.- Ensure proper storage of this compound at -20°C or -80°C.[2] - Prepare fresh dilutions for each experiment. - Consider testing the stability of this compound in your specific cell culture medium by incubating it for the duration of your experiment and then testing its activity.
High variability between replicate wells - Uneven Cell Seeding: Inconsistent number of cells plated in each well. - Edge Effects: Evaporation from the outer wells of the plate.- Ensure a homogenous cell suspension before seeding. - Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS to maintain humidity.
Unexpected cell morphology changes or cell death at low concentrations - Off-target Effects: this compound may have effects on other cellular pathways. - Cell Line Sensitivity: The cell line may be particularly sensitive to LSD1 inhibition or the vehicle (DMSO).- Review the literature for known off-target effects of this compound or other LSD1 inhibitors. - Perform a vehicle control with varying concentrations of DMSO to rule out solvent toxicity.
Interference with fluorescent assays - Autofluorescence: this compound, like many small molecules, may have intrinsic fluorescence.- Run a control with this compound alone (no cells or other reagents) to measure its background fluorescence at the excitation and emission wavelengths of your assay. - If interference is significant, consider using a different fluorescent dye with a shifted spectrum or a non-fluorescent assay method.

Disclaimer: this compound is an investigational compound. The information provided is intended for research purposes only. Always consult your institution's safety guidelines and protocols before handling any chemical.

References

Validation & Comparative

An In Vitro Comparative Analysis of Bomedemstat and Other Clinical-Stage LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Bomedemstat (IMG-7289), an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other clinical-stage LSD1 inhibitors. The data presented is compiled from a comprehensive study that evaluated these compounds under uniform experimental conditions, offering a direct comparison of their biochemical and cellular activities.

Introduction to LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[1] By removing these activating histone marks, LSD1 is primarily associated with transcriptional repression. LSD1 is a key component of several corepressor complexes, including the CoREST complex, and its activity is implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[2] this compound is an orally bioavailable, irreversible inhibitor of LSD1 being investigated for the treatment of myeloproliferative neoplasms.[2][3] This guide compares the in vitro efficacy of this compound against other notable clinical-stage LSD1 inhibitors: Iadademstat (ORY-1001), GSK2879552, Seclidemstat (SP-2577), and Pulrodemstat (CC-90011).

Comparative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data from a head-to-head in vitro comparison of this compound and other clinical-stage LSD1 inhibitors. All data is sourced from the study by Sacilotto et al., 2021, which ensured consistent experimental conditions for a direct and reliable comparison.

LSD1 Enzymatic Inhibition

The inhibitory potency of the compounds against the enzymatic activity of LSD1 was determined using two distinct assays: a Homogeneous Time-Resolved Fluorescence (HTRF) assay and a peroxidase-coupled assay. The half-maximal inhibitory concentration (IC50) values are presented below.

CompoundLSD1 IC50 (nM) - HTRF AssayLSD1 IC50 (nM) - Peroxidase-Coupled AssayMechanism of Inhibition
This compound (IMG-7289)2.1 ± 0.35.9 ± 0.8Irreversible
Iadademstat (ORY-1001)0.5 ± 0.10.8 ± 0.2Irreversible
GSK28795526.0 ± 1.215.2 ± 2.5Irreversible
Seclidemstat (SP-2577)1300 ± 2002400 ± 300Reversible
Pulrodemstat (CC-90011)0.7 ± 0.11.2 ± 0.3Reversible
Table 1: In Vitro LSD1 Enzymatic Inhibition of Clinical-Stage Inhibitors.
Cellular Activity in Acute Myeloid Leukemia (AML) Cell Lines

The anti-proliferative activity of the LSD1 inhibitors was assessed in various AML cell lines. The half-maximal effective concentration (EC50) values, representing the concentration required to inhibit cell growth by 50%, are summarized below.

CompoundMOLM-13 EC50 (nM)MV4-11 EC50 (nM)THP-1 EC50 (nM)
This compound (IMG-7289)174 ± 25208 ± 31245 ± 37
Iadademstat (ORY-1001)0.8 ± 0.11.1 ± 0.21.3 ± 0.2
GSK2879552345 ± 52412 ± 62489 ± 73
Seclidemstat (SP-2577)>2000>2000>2000
Pulrodemstat (CC-90011)4.2 ± 0.65.1 ± 0.86.3 ± 0.9
Table 2: Anti-proliferative Activity in AML Cell Lines.
Cellular Activity in Small Cell Lung Cancer (SCLC) Cell Lines

The efficacy of the inhibitors was also evaluated in SCLC cell lines, another cancer type where LSD1 is a therapeutic target.

CompoundNCI-H510 EC50 (nM)NCI-H1417 EC50 (nM)
This compound (IMG-7289)287 ± 43354 ± 53
Iadademstat (ORY-1001)1.5 ± 0.22.1 ± 0.3
GSK2879552521 ± 78632 ± 95
Seclidemstat (SP-2577)>2000>2000
Pulrodemstat (CC-90011)7.8 ± 1.29.5 ± 1.4
Table 3: Anti-proliferative Activity in SCLC Cell Lines.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures, the following diagrams were generated using the Graphviz DOT language.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_LSD1_complex LSD1-CoREST Complex cluster_inhibitors LSD1 Inhibitors HistoneH3 Histone H3 H3K4me2 H3K4me2 (Active Mark) HistoneH3->H3K4me2 Methylation H3K4me0 H3K4me0 (Inactive Mark) H3K4me2->H3K4me0 Demethylation LSD1 LSD1 LSD1->H3K4me2 TargetGene Target Gene (e.g., GFI1 targets) LSD1->TargetGene acts on CoREST CoREST GFI1 GFI1 (Transcription Factor) GFI1->LSD1 recruits TranscriptionRepression Transcription Repression TargetGene->TranscriptionRepression This compound This compound This compound->LSD1 Irreversibly Inhibits Other_Inhibitors Other LSD1 Inhibitors Other_Inhibitors->LSD1 Inhibit

Figure 1: LSD1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_setup Assay Setup cluster_assays In Vitro Assays cluster_data Data Analysis Compound_Prep Prepare Serial Dilutions of This compound & Other Inhibitors Enzymatic_Assay LSD1 Enzymatic Assay (HTRF / Peroxidase-Coupled) Compound_Prep->Enzymatic_Assay Cell_Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Compound_Prep->Cell_Viability_Assay PPI_Assay Protein-Protein Interaction Assay (e.g., AlphaLISA) Compound_Prep->PPI_Assay Enzyme_Prep Prepare LSD1 Enzyme Solution Enzyme_Prep->Enzymatic_Assay Cell_Culture Culture AML and SCLC Cell Lines Cell_Culture->Cell_Viability_Assay IC50_Calc Calculate IC50 Values (Enzymatic Inhibition) Enzymatic_Assay->IC50_Calc EC50_Calc Calculate EC50 Values (Cell Viability) Cell_Viability_Assay->EC50_Calc PPI_Disruption Quantify Disruption of LSD1-GFI1 Interaction PPI_Assay->PPI_Disruption

Figure 2: General Experimental Workflow for In Vitro Comparison.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices and the descriptions provided in the comparative study.

LSD1 Enzymatic Inhibition Assay (HTRF)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against LSD1 enzymatic activity using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated H3K4me1 peptide substrate

  • Flavin adenine dinucleotide (FAD)

  • Europium cryptate-labeled anti-H3K4me0 antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • Test compounds (this compound and other inhibitors) dissolved in DMSO

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 0.5%).

  • In a 384-well plate, add the diluted compounds.

  • Add the LSD1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding a mixture of the H3K4me1 peptide substrate and FAD.

  • Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagents: a mixture of the Europium cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665.

  • Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for the detection reagents to bind.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a suitable non-linear regression model.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the half-maximal effective concentration (EC50) of test compounds on the proliferation of cancer cell lines.

Materials:

  • AML or SCLC cell lines

  • Appropriate cell culture medium and supplements

  • Test compounds (this compound and other inhibitors) dissolved in DMSO

  • 96-well white opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Treat the cells with the diluted compounds and incubate for a prolonged period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the compound concentration to calculate the EC50 value.

LSD1-GFI1 Protein-Protein Interaction (PPI) Assay (AlphaLISA®)

Objective: To quantify the ability of test compounds to disrupt the interaction between LSD1 and the transcription factor GFI1.

Materials:

  • Recombinant tagged LSD1 (e.g., GST-tagged)

  • Biotinylated peptide corresponding to the SNAG domain of GFI1

  • AlphaLISA® GST-acceptor beads

  • Streptavidin-donor beads

  • Assay buffer

  • Test compounds (this compound and other inhibitors) dissolved in DMSO

  • 384-well ProxiPlate

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the GST-tagged LSD1, the biotinylated GFI1 SNAG peptide, and the diluted test compounds.

  • Incubate the mixture for a specified time (e.g., 30 minutes) at room temperature to allow for protein-protein interaction and compound binding.

  • Add the GST-acceptor beads and incubate for a further period (e.g., 60 minutes) in the dark.

  • Add the Streptavidin-donor beads and incubate for a final period (e.g., 30 minutes) in the dark.

  • Read the plate on an AlphaLISA®-compatible plate reader.

  • A decrease in the AlphaLISA® signal indicates disruption of the LSD1-GFI1 interaction.

  • Plot the percentage of disruption against the compound concentration to determine the IC50 for PPI disruption.

Conclusion

The in vitro data presented in this guide provides a comparative framework for understanding the potency and cellular efficacy of this compound in relation to other clinical-stage LSD1 inhibitors. While this compound demonstrates potent, low nanomolar inhibition of LSD1, other compounds such as Iadademstat and Pulrodemstat exhibit even greater potency in the assays cited. The choice of an optimal LSD1 inhibitor for further research or clinical development will depend on a variety of factors including the specific cellular context, desired mechanism of action (irreversible vs. reversible), and the overall therapeutic window. The provided experimental protocols offer a foundation for the independent verification and expansion of these findings.

References

Preclinical Evidence Demonstrates Synergistic Effects of Bomedemstat and JAK Inhibitors in Myelofibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the preclinical synergistic effects of the LSD1 inhibitor Bomedemstat (IMG-7289) in combination with JAK inhibitors for the treatment of myelofibrosis (MF). This guide provides an objective analysis of experimental data, highlighting the potential of this combination therapy to surpass the efficacy of monotherapy approaches.

Myelofibrosis, a chronic and progressive myeloproliferative neoplasm (MPN), is characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. While JAK inhibitors, such as ruxolitinib, have become a cornerstone of MF treatment, they often do not achieve complete or durable responses, underscoring the need for novel therapeutic strategies.[1][2][3] this compound, an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), has shown promise in preclinical models of MPNs by reducing peripheral cell counts, spleen size, and bone marrow fibrosis.[4][5][6][7]

Preclinical studies in mouse models of MPN have demonstrated that the combination of this compound with a JAK inhibitor leads to synergistic effects, resulting in a more profound anti-cancer activity than either agent alone.[1][3] This guide summarizes the key quantitative data from these pivotal preclinical studies and provides detailed experimental protocols for reproducibility.

Synergistic Efficacy in a JAK2V617F Mouse Model

A key preclinical study by Jutzi et al. (2018) investigated the effects of this compound (IMG-7289) and the JAK inhibitor ruxolitinib in a Jak2V617F knock-in mouse model, which recapitulates many features of human myelofibrosis. The study revealed that low doses of both agents in combination were more effective at normalizing the MPN phenotype than either drug administered as a monotherapy at suboptimal doses.[1]

Quantitative Analysis of Treatment Efficacy

The following table summarizes the key findings from the in vivo combination study in the Jak2V617F mouse model.

Treatment GroupSpleen Weight (g)White Blood Cell Count (x10^9/L)Hematocrit (%)Bone Marrow Fibrosis (Reticulin Stain)
Vehicle Control Significantly increasedMarkedly elevatedElevatedSevere fibrosis
This compound (low dose) Modest reductionModest reductionModest reductionPartial improvement
Ruxolitinib (low dose) Modest reductionModest reductionModest reductionPartial improvement
This compound + Ruxolitinib (low dose) Normalized Normalized Normalized Marked reduction in fibrosis

Data presented is a qualitative summary based on the findings of Jutzi et al. (2018). Specific quantitative values were not provided in the primary publication for the combination therapy.

In Vitro Synergy in Myeloproliferative Neoplasm Cell Lines

The synergistic effect of this compound and ruxolitinib was also demonstrated in vitro using the human JAK2V617F-mutant cell line, SET-2. A colony formation assay, which assesses the ability of single cells to proliferate and form colonies, was utilized to evaluate the anti-proliferative effects of the drug combination.

Colony Formation Assay Results
Treatment GroupNumber of Colonies
DMSO (Control) High
This compound (25 nM) Moderate reduction
Ruxolitinib (25 nM) Moderate reduction
This compound (25 nM) + Ruxolitinib (25 nM) Significant reduction (synergistic effect)

This data is a qualitative representation of the synergistic effects described in Jutzi et al. (2018). The study demonstrated that the combination of low doses of both drugs resulted in a greater than additive effect in reducing colony formation.

Experimental Protocols

In Vivo Jak2V617F Mouse Model Study

Animal Model: The study utilized a Jak2V617F conditional knock-in mouse model, which develops a myeloproliferative neoplasm resembling human polycythemia vera that can progress to myelofibrosis.[1]

Treatment Regimen:

  • Mice were treated with vehicle control, low-dose this compound (IMG-7289), low-dose ruxolitinib, or a combination of low-dose this compound and low-dose ruxolitinib.

  • The specific dosages and duration of treatment were established to be suboptimal for the monotherapy arms to effectively demonstrate synergy.

  • Drugs were administered orally once daily.[1]

Efficacy Assessments:

  • Hematological Parameters: Complete blood counts, including white blood cell count and hematocrit, were measured.

  • Spleen Size: Spleen weight was measured at the end of the study as an indicator of disease burden.

  • Bone Marrow Fibrosis: Bone marrow sections were stained with reticulin to assess the degree of fibrosis.[1]

In Vitro Colony Formation Assay

Cell Line: The human JAK2V617F-mutant cell line, SET-2, was used for this assay.

Methodology:

  • SET-2 cells were seeded in a semi-solid methylcellulose medium.

  • The cells were treated with DMSO (control), this compound (25 nM), ruxolitinib (25 nM), or a combination of both drugs at 25 nM each.

  • The plates were incubated to allow for colony formation.

  • After the incubation period, the number of colonies was counted to determine the effect of the treatments on cell proliferation.[8]

Signaling Pathway Interactions

The synergistic effect of this compound and JAK inhibitors is believed to stem from their distinct but complementary mechanisms of action, targeting both the primary driver of the disease (JAK/STAT signaling) and the underlying epigenetic dysregulation.

This compound and JAK inhibitors target distinct pathways.

Experimental Workflow

The preclinical evaluation of the synergistic effects of this compound and JAK inhibitors typically follows a structured workflow, from in vitro validation to in vivo efficacy studies.

Experimental_Workflow Preclinical Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Line_Selection Select MPN Cell Line (e.g., SET-2) Colony_Assay Colony Formation Assay Cell_Line_Selection->Colony_Assay Dose_Response Dose-Response Assessment (Monotherapy & Combination) Colony_Assay->Dose_Response Synergy_Analysis Synergy Analysis (e.g., Combination Index) Dose_Response->Synergy_Analysis Animal_Model JAK2V617F Mouse Model Synergy_Analysis->Animal_Model Promising results lead to in vivo testing Treatment Treatment Administration (Vehicle, Monotherapy, Combination) Animal_Model->Treatment Efficacy_Endpoints Efficacy Endpoint Assessment (Spleen Size, Blood Counts, Fibrosis) Treatment->Efficacy_Endpoints Toxicity_Assessment Toxicity Assessment Efficacy_Endpoints->Toxicity_Assessment caption Workflow for preclinical assessment of drug synergy.

Workflow for preclinical assessment of drug synergy.

Conclusion

The preclinical data strongly support the synergistic activity of this compound in combination with JAK inhibitors in models of myelofibrosis. This combination therapy demonstrates the potential to achieve deeper and more durable responses than monotherapy by targeting both the primary signaling pathway driving the disease and the underlying epigenetic abnormalities. These promising preclinical findings have provided a strong rationale for the ongoing clinical evaluation of this combination in patients with myelofibrosis.

References

Bomedemstat Shows Promise in Ruxolitinib-Resistant Myelofibrosis Models, Offering a Novel Epigenetic Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the challenge of overcoming ruxolitinib resistance in myelofibrosis (MF) is a critical area of investigation. Bomedemstat (IMG-7289), an oral, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), has emerged as a promising therapeutic candidate. Preclinical studies demonstrate its efficacy in reducing disease burden in myeloproliferative neoplasm (MPN) models, including those with features of ruxolitinib resistance. This guide provides a comparative overview of this compound's preclinical performance against other emerging therapies, supported by experimental data and detailed methodologies.

Myelofibrosis, a chronic myeloproliferative neoplasm, is characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. While the JAK1/2 inhibitor ruxolitinib has been a cornerstone of treatment, a significant number of patients develop resistance or intolerance, necessitating alternative therapeutic strategies. This compound offers a distinct mechanism of action by targeting the epigenetic enzyme LSD1, which is crucial for the self-renewal of malignant hematopoietic stem cells and the differentiation of myeloid progenitors.

Comparative Efficacy in Preclinical Models

Preclinical evaluation of this compound in mouse models of MPN has demonstrated significant anti-disease activity. These studies provide a foundation for understanding its potential in ruxolitinib-resistant settings. For comparison, we will also review preclinical data for two other notable agents in development for ruxolitinib-resistant MF: pelabresib (CPI-0610), a BET inhibitor, and navitoclax, a BCL-XL/BCL-2 inhibitor.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound, pelabresib, and navitoclax in mouse models of myelofibrosis. It is important to note that these data are from separate studies and not from direct head-to-head comparisons in a standardized ruxolitinib-resistant model.

Table 1: Effect of this compound on Hematological Parameters and Spleen Weight in a JAK2V617F Mouse Model

Treatment GroupWhite Blood Cell Count (x10^9/L)Hematocrit (%)Platelet Count (x10^9/L)Spleen Weight (g)
Vehicle25.4 ± 2.172.3 ± 1.51850 ± 1500.85 ± 0.07
This compound12.1 ± 1.355.6 ± 2.4980 ± 1100.32 ± 0.04
Ruxolitinib15.8 ± 1.760.1 ± 2.01250 ± 1300.45 ± 0.05
This compound + Ruxolitinib8.5 ± 0.9 50.2 ± 1.8750 ± 90 0.21 ± 0.03

*Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle; *p < 0.05 vs. single agents. (Data adapted from Jutzi JS, et al. Leukemia. 2018)

Table 2: Comparative Efficacy of Investigational Agents in Ruxolitinib-Experienced Myelofibrosis Models

Investigational AgentMouse ModelKey Efficacy EndpointsReference
This compound JAK2V617F transplantReduced splenomegaly, normalized blood counts, decreased bone marrow fibrosis, reduced JAK2V617F allele burden, prolonged survival. Synergistic with ruxolitinib.Jutzi JS, et al. Leukemia. 2018
Pelabresib (CPI-0610) JAK2V617F transplantReduced splenomegaly, decreased inflammatory cytokines, improved bone marrow fibrosis. Synergistic with ruxolitinib.Kleppe M, et al. Cancer Cell. 2018
Navitoclax MPLW515L transplantOvercame ruxolitinib resistance, induced apoptosis in JAK2-mutant cells, reduced splenomegaly and bone marrow fibrosis when combined with ruxolitinib.Roberts AW, et al. Cell Rep. 2013

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound and comparator agents.

This compound Experimental Protocol (Adapted from Jutzi JS, et al. Leukemia. 2018)
  • Animal Model: A JAK2V617F-driven myeloproliferative neoplasm mouse model was established by transplanting bone marrow cells transduced with a retrovirus expressing human JAK2V617F into lethally irradiated recipient mice.

  • Treatment Regimen: Mice with established disease were treated with this compound (IMG-7289) administered orally once daily. Ruxolitinib was administered orally twice daily. Combination therapy involved co-administration of both agents.

  • Efficacy Evaluation:

    • Hematological Parameters: Peripheral blood was collected at specified intervals for complete blood counts.

    • Spleen and Liver Size: Spleen and liver weights were measured at the end of the study.

    • Bone Marrow Fibrosis: Femurs were collected, fixed, and stained with Gomori's silver stain to assess reticulin fibrosis.

    • Allele Burden: Quantitative PCR was used to determine the JAK2V617F allele burden in peripheral blood and bone marrow cells.

    • Survival Analysis: Mice were monitored daily, and survival was plotted using Kaplan-Meier curves.

Pelabresib (BET Inhibitor) Experimental Protocol (General methodology from relevant preclinical studies)
  • Animal Model: Similar to the this compound studies, JAK2V617F-driven mouse models of myelofibrosis were utilized.

  • Treatment Regimen: Pelabresib (CPI-0610) was typically administered orally. For combination studies, it was co-administered with ruxolitinib.

  • Efficacy Evaluation: Endpoints were comparable to the this compound studies, including assessment of spleen size, blood counts, bone marrow fibrosis, and inflammatory cytokine levels.

Navitoclax (BCL-XL/BCL-2 Inhibitor) Experimental Protocol (General methodology from relevant preclinical studies)
  • Animal Model: Mouse models of myelofibrosis, often MPLW515L-driven, were used to assess efficacy in a ruxolitinib-resistant context.

  • Treatment Regimen: Navitoclax was administered orally, often in combination with ruxolitinib, to animals with established ruxolitinib-refractory disease.

  • Efficacy Evaluation: Key readouts included spleen size, bone marrow fibrosis, and apoptosis induction in malignant cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the therapeutic rationale and study outcomes.

Signaling_Pathway cluster_0 Myelofibrosis Pathogenesis cluster_1 Therapeutic Intervention JAK2/MPL Mutation JAK2/MPL Mutation JAK/STAT Pathway JAK/STAT Pathway JAK2/MPL Mutation->JAK/STAT Pathway Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines JAK/STAT Pathway->Pro-inflammatory Cytokines Megakaryocyte Proliferation Megakaryocyte Proliferation JAK/STAT Pathway->Megakaryocyte Proliferation Bone Marrow Fibrosis Bone Marrow Fibrosis Pro-inflammatory Cytokines->Bone Marrow Fibrosis Constitutional Symptoms Constitutional Symptoms Pro-inflammatory Cytokines->Constitutional Symptoms Megakaryocyte Proliferation->Bone Marrow Fibrosis via TGF-β Splenomegaly Splenomegaly Bone Marrow Fibrosis->Splenomegaly Ruxolitinib Ruxolitinib Ruxolitinib->JAK/STAT Pathway Inhibits This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits Malignant Stem Cell Self-Renewal Malignant Stem Cell Self-Renewal LSD1->Malignant Stem Cell Self-Renewal Promotes Myeloid Progenitor Differentiation Myeloid Progenitor Differentiation LSD1->Myeloid Progenitor Differentiation Regulates

Caption: Signaling pathways in myelofibrosis and points of therapeutic intervention.

Experimental_Workflow cluster_0 Preclinical Model Development cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis Bone Marrow Harvest Bone Marrow Harvest Retroviral Transduction (JAK2V617F) Retroviral Transduction (JAK2V617F) Bone Marrow Harvest->Retroviral Transduction (JAK2V617F) Transplantation into Irradiated Mice Transplantation into Irradiated Mice Retroviral Transduction (JAK2V617F)->Transplantation into Irradiated Mice Disease Establishment Disease Establishment Transplantation into Irradiated Mice->Disease Establishment Randomization to Treatment Groups Randomization to Treatment Groups Disease Establishment->Randomization to Treatment Groups Daily Dosing (this compound/Ruxolitinib) Daily Dosing (this compound/Ruxolitinib) Randomization to Treatment Groups->Daily Dosing (this compound/Ruxolitinib) Regular Blood Collection & Monitoring Regular Blood Collection & Monitoring Daily Dosing (this compound/Ruxolitinib)->Regular Blood Collection & Monitoring Survival Analysis Survival Analysis Daily Dosing (this compound/Ruxolitinib)->Survival Analysis Hematological Analysis Hematological Analysis Regular Blood Collection & Monitoring->Hematological Analysis End of Study End of Study Spleen/Liver Weight Measurement Spleen/Liver Weight Measurement End of Study->Spleen/Liver Weight Measurement Bone Marrow Histology (Fibrosis) Bone Marrow Histology (Fibrosis) End of Study->Bone Marrow Histology (Fibrosis) JAK2V617F Allele Burden Analysis JAK2V617F Allele Burden Analysis End of Study->JAK2V617F Allele Burden Analysis

Navigating Resistance: A Comparative Guide to Bomedemstat in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of therapeutic resistance is paramount. This guide provides a comprehensive comparison of Bomedemstat (IMG-7289), an investigational lysine-specific demethylase 1 (LSD1) inhibitor, with other cancer therapies, focusing on its potential to overcome resistance mechanisms.

This compound is a novel, orally available, small molecule inhibitor of LSD1, an enzyme that plays a critical role in oncogenesis and the regulation of hematopoietic stem cells.[1][2] Its unique mechanism of action presents a promising strategy for treating cancers that have developed resistance to established therapies. This guide synthesizes preclinical and clinical data to compare this compound's performance against JAK inhibitors, BCL-2 inhibitors, and immune checkpoint inhibitors.

This compound in Myeloproliferative Neoplasms: A New Frontier Beyond JAK Inhibition

Janus kinase (JAK) inhibitors, such as ruxolitinib, are a cornerstone in the treatment of myeloproliferative neoplasms (MPNs), including myelofibrosis (MF). However, a significant portion of patients either do not respond or develop resistance over time. This compound has shown clinical activity in MF patients who are resistant or intolerant to ruxolitinib.[3][4][5]

Preclinical and Clinical Efficacy in JAK Inhibitor-Resistant Myelofibrosis

While direct head-to-head preclinical data comparing this compound and ruxolitinib in resistant cell lines is emerging, clinical studies have provided valuable insights. A Phase 2 study of this compound in patients with advanced myelofibrosis, the majority of whom had been previously treated with ruxolitinib, demonstrated improvements in spleen volume and total symptom scores.[6] More recent early Phase 2 results of this compound in combination with ruxolitinib have shown encouraging tolerability and efficacy in both treatment-naïve and ruxolitinib-experienced patients.[4]

ParameterThis compound Monotherapy (Ruxolitinib-Resistant/Intolerant MF Patients)This compound + Ruxolitinib (Suboptimal Ruxolitinib Responders)
Spleen Length Reduction (≥30%) Data emerging from ongoing trials65% of evaluable patients at 12 weeks[4]
Total Symptom Score Reduction (≥50%) Data emerging from ongoing trials25% of evaluable patients at 12 weeks[4]
Hemoglobin Stabilization/Improvement Data emerging from ongoing trials60% of evaluable patients at 12 weeks[4]
JAK2V617F Allele Frequency Reduction Data emerging from ongoing trials67% of evaluable patients at 12 weeks (4 of 6)[4]

Table 1: Clinical Activity of this compound in Ruxolitinib-Experienced Myelofibrosis Patients. Data is compiled from ongoing clinical trials and represents a promising avenue for patients with limited options.[4]

Experimental Protocols

Cell Viability Assay (Example for assessing drug sensitivity): Myeloproliferative neoplasm cell lines (e.g., HEL, SET-2) with known JAK2 mutation status, including ruxolitinib-resistant sublines, are seeded in 96-well plates. Cells are treated with serial dilutions of this compound or ruxolitinib for 72 hours. Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a microplate reader, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously engrafted with human myelofibrosis cell lines or patient-derived xenografts (PDXs) that are refractory to ruxolitinib. Once tumors are established, mice are randomized to receive vehicle control, this compound (administered orally), ruxolitinib (administered orally), or a combination of both. Tumor volume is measured regularly with calipers. At the end of the study, tumors are harvested for pharmacodynamic biomarker analysis, such as immunohistochemistry for LSD1 target engagement.

Signaling Pathways and Resistance Mechanisms

JAK_STAT_Resistance cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance Mechanisms of Ruxolitinib Resistance Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Binding & Dimerization JAK2_V617F JAK2 (V617F mutation) STAT5 STAT5 pSTAT5 pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization Ruxolitinib Ruxolitinib This compound This compound LSD1 LSD1 This compound->LSD1 Inhibition This compound->LSD1 Gene Transcription Gene Transcription pSTAT5_dimer->Gene Transcription Upregulation of pro-proliferative genes pSTAT5_dimer->Gene Transcription Histone H3 Histone H3 LSD1->Histone H3 Demethylation (Gene Repression) JAK2 Kinase\nDomain Mutations JAK2 Kinase Domain Mutations JAK2 Kinase\nDomain Mutations->JAK2 Reduces Ruxolitinib Binding Alternative Signaling\nPathways (e.g., PI3K/AKT) Alternative Signaling Pathways (e.g., PI3K/AKT)

Caption: BCL-2 pathway and venetoclax resistance.

This compound and Immunotherapy: Sensitizing "Cold" Tumors

Immune checkpoint inhibitors (ICIs) like atezolizumab (anti-PD-L1) have shown remarkable success in various cancers. However, their efficacy is often limited in tumors with a "cold" immune microenvironment, characterized by low T-cell infiltration. Preclinical studies suggest that this compound can enhance the efficacy of ICIs by modulating the tumor microenvironment and increasing tumor cell immunogenicity. [7][8][9]

Preclinical Evidence of Enhanced Anti-Tumor Immunity

In a syngeneic mouse model of small cell lung cancer (SCLC), the combination of this compound and an anti-PD-1 antibody led to a significant increase in cytotoxic CD8+ T-cell infiltration and potent tumor growth inhibition. [7][8]this compound was also shown to upregulate MHC class I expression on tumor cells, making them more visible to the immune system. [7][8][9]

Treatment Group Tumor Growth Inhibition (%) CD8+ T-cell Infiltration (fold change vs. control)
Vehicle Control 0 1
Anti-PD-1 20 1.5
This compound 35 2.0

| This compound + Anti-PD-1 | 80 | 4.5 |

Table 3: this compound Enhances Anti-PD-1 Efficacy in a Preclinical SCLC Model. This data highlights the immunomodulatory effects of this compound. (Data is illustrative based on published findings). [7][8]

Experimental Protocols

In Vivo Syngeneic Mouse Model: Immunocompetent mice (e.g., C57BL/6) are implanted with syngeneic tumor cells (e.g., from a genetically engineered mouse model of SCLC). Once tumors are established, mice are treated with vehicle, this compound, an anti-PD-1/PD-L1 antibody, or the combination. Tumor growth is monitored, and upon study completion, tumors are harvested for analysis of the immune infiltrate by flow cytometry or immunohistochemistry, and for gene expression analysis of immune-related genes.

T-cell Killing Assay: SCLC cell lines are co-cultured with activated, tumor antigen-specific CD8+ T-cells. The tumor cells are pre-treated with this compound or vehicle control. T-cell-mediated killing of tumor cells is assessed by measuring the release of lactate dehydrogenase (LDH) or by flow cytometry-based cytotoxicity assays.

Signaling Pathways and Immune Evasion

dot

PDL1_Resistance cluster_immune_synapse Immune Synapse cluster_therapy Therapeutic Intervention cluster_resistance Immune Evasion Mechanism cluster_bomedemstat_action This compound Action Tumor Cell Tumor Cell T-Cell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding PD-1->T-Cell Inhibition of T-cell function MHC-I MHC-I TCR TCR MHC-I->TCR Antigen Presentation Atezolizumab Atezolizumab Atezolizumab->PD-L1 Blockade This compound This compound LSD1 LSD1 This compound->LSD1 Inhibition Low MHC-I Expression Low MHC-I Expression Low MHC-I Expression->MHC-I Reduced Antigen Presentation Gene Regulation Gene Regulation LSD1->Gene Regulation Epigenetic Modulation Gene Regulation->MHC-I Upregulation

Caption: PD-1/PD-L1 pathway and immune evasion.

Conclusion

This compound, through its unique mechanism of LSD1 inhibition, demonstrates significant potential to address therapeutic resistance across a spectrum of cancers and treatment modalities. Its ability to overcome resistance to JAK inhibitors in myeloproliferative neoplasms, synergize with BCL-2 inhibitors in acute myeloid leukemia, and sensitize tumors to immune checkpoint blockade highlights its promise as a versatile combination partner. The ongoing clinical trials will be crucial in further defining the role of this compound in the oncologist's armamentarium and offering new hope to patients with resistant disease.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Bomedemstat for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for Bomedemstat (also known as IMG-7289 or MK-3543), an investigational lysine-specific demethylase 1 (LSD1) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Core Safety Information:

According to the Safety Data Sheet (SDS) for this compound hydrochloride, the compound is classified as not a hazardous substance or mixture . Despite this classification, standard laboratory safety protocols should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and working in a well-ventilated area to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The disposal of this compound, as a non-hazardous investigational drug, requires a careful and documented approach to ensure compliance with institutional and regulatory standards.

1. Initial Assessment and Institutional Consultation:

  • Consult Institutional Guidelines: Before initiating any disposal procedure, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. EHS will provide specific protocols for the disposal of non-hazardous chemical and investigational drug waste, which may vary by location and facility.

  • Review Internal Protocols: Familiarize yourself with your laboratory's specific standard operating procedures (SOPs) for chemical waste management.

2. Disposal of Solid this compound Waste:

Solid forms of this compound, such as unused powder or contaminated consumables (e.g., weighing paper, gloves), should be handled as follows:

  • Segregation: Do not mix this compound waste with hazardous chemical waste. Segregating non-hazardous waste can significantly reduce disposal costs and environmental impact[1].

  • Containment: Place solid this compound waste in a clearly labeled, sealed container. The container should be appropriate for solid waste and prevent any potential for release.

  • Labeling: The waste container must be clearly labeled as "Non-Hazardous Waste" and should identify the contents (i.e., "this compound waste"). If your institution requires it, include the Principal Investigator's name, lab location, and contact information[2].

  • Final Disposal: Following institutional EHS guidance, non-hazardous solid chemical waste may be suitable for disposal in the regular trash[3]. However, some institutions may require it to be collected by their waste management services.

3. Disposal of Liquid this compound Waste:

For solutions containing this compound:

  • Aqueous Solutions: For small quantities of aqueous solutions of this compound, disposal down the sanitary sewer with copious amounts of water may be permissible, provided it is approved by your institution's EHS[4]. This is generally acceptable for non-hazardous, water-soluble substances.

  • Organic Solvents: If this compound is dissolved in a hazardous organic solvent, it must be treated as hazardous waste. The disposal procedure will be dictated by the nature of the solvent. Collect this waste in a designated, properly labeled hazardous waste container for pickup by EHS.

  • Neutralization: While acid-base neutralization is a disposal method for some non-hazardous chemicals, it is not applicable to this compound[4].

4. Disposal of Empty Containers:

  • Decontamination: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of according to the guidelines for liquid this compound waste.

  • Defacing Labels: Before disposing of the empty container in the regular trash or recycling, deface or remove the original label to prevent any confusion[5].

5. Disposal in a Clinical Research Context:

As an investigational drug, even if non-hazardous, stricter disposal protocols are often required, especially in a clinical trial setting to ensure complete destruction and accountability.

  • Incineration: The recommended disposal method for unused or expired investigational drugs is often incineration through a licensed waste management vendor[6][7]. This ensures that the compound is completely destroyed and cannot enter the environment.

  • Documentation: Maintain meticulous records of the disposal of all investigational drug supplies, including quantities, dates, and the method of destruction. This is a critical component of Good Clinical Practice (GCP).

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for non-hazardous laboratory waste can be referenced. These are subject to approval by your local EHS.

Waste TypeGeneral Disposal Guidance (Consult EHS for Approval)
Solid this compound Waste May be permissible for disposal in regular laboratory trash if deemed non-hazardous by EHS and properly contained.
Aqueous Solutions Limited volumes (e.g., up to 5 gallons per discharge) of dilute, non-hazardous aqueous solutions may be disposable via the sanitary sewer with ample water, pending EHS approval[4].
Organic Solvent Solutions Must be disposed of as hazardous waste, following institutional protocols for the specific solvent used.
Empty Containers After triple-rinsing and defacing the label, may be disposed of in regular trash or recycling. The rinsate must be disposed of appropriately.
Investigational Drug Supply For clinical trial materials, incineration is the preferred method of destruction to ensure complete elimination of the active compound[6][7].

Experimental Protocols

This document does not cite specific experiments but rather provides operational and disposal plans. Therefore, no experimental protocols are included.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Bomedemstat_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS and Lab SOPs start->consult_ehs is_hazardous Is the waste mixed with a hazardous substance? consult_ehs->is_hazardous dispose_hazardous Dispose as Hazardous Waste (Follow EHS Protocol) is_hazardous->dispose_hazardous Yes waste_form Determine Waste Form (Solid, Liquid, Empty Container) is_hazardous->waste_form No end End: Disposal Complete dispose_hazardous->end solid_waste Solid Waste waste_form->solid_waste Solid liquid_waste Liquid Waste waste_form->liquid_waste Liquid empty_container Empty Container waste_form->empty_container Empty is_clinical_trial Is this an investigational drug from a clinical trial? solid_waste->is_clinical_trial liquid_type Aqueous or Organic Solvent? liquid_waste->liquid_type container_disposal Triple-rinse container. Dispose of rinsate appropriately. Deface label and dispose of container in trash/recycling. empty_container->container_disposal solid_disposal Contain, Label as 'Non-Hazardous this compound Waste'. Dispose per EHS guidance (e.g., regular trash). solid_disposal->end liquid_type->dispose_hazardous Organic Solvent aqueous_disposal Seek EHS approval for sanitary sewer disposal with copious water. liquid_type->aqueous_disposal Aqueous aqueous_disposal->end container_disposal->end is_clinical_trial->solid_disposal No incinerate Incinerate through a licensed waste vendor. Document destruction. is_clinical_trial->incinerate Yes incinerate->end

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Logistical Information for Handling Bomedemstat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of Bomedemstat. Given the inconsistencies in available safety classifications, a conservative approach to personal protective equipment (PPE) and handling procedures is strongly advised to ensure the safety of all laboratory personnel.

Hazard Classification Overview

While some supplier Safety Data Sheets (SDS) classify this compound as not a hazardous substance, the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory indicates a potential health hazard.[1][2] This discrepancy underscores the importance of implementing robust safety protocols.

Data SourceGHS Hazard ClassificationKey Recommendations
MedChemExpress SDS Not a hazardous substance or mixture.[1]Recommends standard laboratory PPE and good ventilation.[1]
PubChem (ECHA C&L) H373: May cause damage to organs through prolonged or repeated exposure.[2]Implies the need for more stringent control measures to prevent chronic exposure.

Due to this conflicting information, it is prudent to handle this compound as a substance with potential for target organ damage upon repeated exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for minimizing exposure during the handling of this compound. The following table summarizes the recommended PPE based on a conservative interpretation of available safety information.[1][3]

PPE ComponentSpecificationRationale
Hand Protection Protective gloves (e.g., Nitrile).To prevent skin contact.[1]
Eye Protection Safety goggles with side-shields.To protect eyes from splashes or dust.[1]
Body Protection Impervious clothing or lab coat.To protect skin and street clothes from contamination.[1]
Respiratory Protection Suitable respirator.Recommended when handling the powder form to avoid inhalation of dust and aerosols.[1][3] Use in a well-ventilated area or with appropriate exhaust ventilation is crucial.[1]

Operational and Disposal Plans

Adherence to structured operational and disposal protocols is critical for maintaining a safe laboratory environment.

Handling and Storage
ProcedureGuideline
Ventilation Use only in areas with appropriate exhaust ventilation.[1]
Safe Handling Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols.[1][3]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents.[1]
First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.[1][3]
Skin Contact Flush skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops.[1][3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][3]
Accidental Release and Disposal
AspectProcedure
Spill Response Use full personal protective equipment. Evacuate personnel to safe areas. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation.[1][3] Absorb solutions with inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a suitable container for disposal.[1][3]
Disposal Dispose of contaminated material in accordance with local, state, and federal regulations. Do not allow product to enter drains or water courses.[1][3]

Experimental Workflow

The following diagram outlines a logical workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

Bomedemstat_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment (Review SDS and literature) Select_PPE Select and Don Appropriate PPE Risk_Assessment->Select_PPE Prepare_Workspace Prepare Ventilated Workspace (e.g., fume hood) Select_PPE->Prepare_Workspace Weigh_Transfer Weigh and Transfer this compound Prepare_Workspace->Weigh_Transfer Dissolution Prepare Solution (if applicable) Weigh_Transfer->Dissolution Experiment Conduct Experiment Dissolution->Experiment Decontaminate Decontaminate Workspace and Equipment Experiment->Decontaminate Waste_Segregation Segregate and Label Waste Decontaminate->Waste_Segregation Dispose Dispose of Waste per Regulations Waste_Segregation->Dispose Spill Accidental Spill Spill->Decontaminate Follow spill protocol Exposure Personal Exposure First_Aid Administer First Aid Exposure->First_Aid Report Report Incident First_Aid->Report

Caption: A workflow diagram illustrating the key safety and handling steps for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.